Y13g dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H25ClN2O4 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-21-12-10-14(20)16(15(11-12)22-2)13(19)4-3-7-18-8-5-17-6-9-18;/h10-11,17,20H,3-9H2,1-2H3;1H |
InChI 键 |
DBFYJSURPLHKSD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Y13g Dihydrochloride: A Technical Guide on its Dual Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Y13g dihydrochloride (B599025) has been identified as a potent dual inhibitor of two key targets implicated in the progression of Alzheimer's disease: Acetylcholinesterase (AChE) and Interleukin-6 (IL-6).[1][2] This technical guide provides an in-depth overview of its mechanism of action, drawing from available scientific literature. While specific quantitative data from the primary research article by Kaur S, et al. (2022) was not publicly accessible, this document consolidates the current understanding of Y13g dihydrochloride and presents generalized experimental protocols and theoretical signaling pathways to guide further research and development.
Core Mechanism of Action
This compound functions as a dual inhibitor, simultaneously targeting both the enzymatic activity of acetylcholinesterase and the pro-inflammatory cytokine Interleukin-6. This dual-pronged approach is a promising strategy for addressing the complex pathology of neurodegenerative diseases like Alzheimer's.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This leads to increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive function.
-
Interleukin-6 (IL-6) Inhibition: IL-6 is a pleiotropic cytokine with a significant role in neuroinflammation, a key pathological feature of Alzheimer's disease. By inhibiting IL-6, this compound can potentially mitigate the chronic inflammatory state in the brain, thereby reducing neuronal damage and disease progression.
The compound Y13g was reported to be the most potent inhibitor of both EeAChE (Electrophorus electricus acetylcholinesterase) and IL-6 among a series of synthesized xanthoxylin (B115216) hybrids.[1]
Quantitative Data
Specific IC50 values and other quantitative data for this compound from the primary research by Kaur S, et al. are not available in the public domain. The following table provides a generalized representation of the types of quantitative data typically generated for such inhibitors.
| Target | Parameter | Reported Value | Reference |
| Acetylcholinesterase (AChE) | IC50 | Data not available | Kaur S, et al. 2022 |
| Interleukin-6 (IL-6) | IC50 | Data not available | Kaur S, et al. 2022 |
| Butyrylcholinesterase (BuChE) | Inhibition | Potent inhibitor | [1] |
Signaling Pathways
The dual inhibitory action of this compound impacts two distinct but interconnected pathways relevant to Alzheimer's disease pathology.
Acetylcholinesterase Inhibition Pathway
The inhibition of AChE by this compound directly impacts cholinergic signaling.
Interleukin-6 Signaling Pathway Inhibition
This compound's inhibition of IL-6 disrupts the pro-inflammatory signaling cascade initiated by this cytokine.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound. The specific conditions and reagents used in the primary research by Kaur S, et al. may differ.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCh, DTNB, test compound, and positive control in appropriate solvents.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control).
-
Add 10 µL of AChE solution.
-
Include blank (no enzyme), negative control (vehicle), and positive control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCh solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Interleukin-6 (IL-6) Inhibition Assay (LPS-stimulated Macrophages)
This cell-based assay is commonly used to screen for anti-inflammatory compounds that inhibit IL-6 production.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of pro-inflammatory cytokine production, including IL-6, in immune cells like macrophages. The amount of IL-6 secreted into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Positive control (e.g., Dexamethasone)
-
IL-6 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Sample Collection: Collect the cell culture supernatants.
-
IL-6 Quantification:
-
Measure the concentration of IL-6 in the supernatants using an IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its dual mechanism of action targeting both cholinergic dysfunction and neuroinflammation.[1] Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical studies. The in-vivo evaluation of this compound has shown that it reverses STZ-induced memory deficits in mice.[1] Access to the detailed findings of the primary research by Kaur S, et al. will be crucial for advancing the development of this and similar dual-inhibitor compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available abstracts and general scientific principles. For complete and specific details, please refer to the primary research article: Kaur S, et al. Design, molecular Docking, synthesis and evaluation of xanthoxylin hybrids as dual inhibitors of IL-6 and acetylcholinesterase for Alzheimer's disease. Bioorg Chem. 2022;121:105670.
References
Dual-Targeting Therapeutic Agent Y13g Dihydrochloride: A Technical Overview of its Target Pathways
For Immediate Release
A deep dive into the molecular mechanisms of Y13g dihydrochloride (B599025), a promising dual inhibitor of Interleukin-6 and Acetylcholinesterase for neuroinflammatory and neurodegenerative diseases.
Researchers and drug development professionals now have access to a comprehensive technical guide on the target pathways of Y13g dihydrochloride, a novel compound with significant therapeutic potential. This document outlines the inhibitory actions of this compound on two key molecular targets implicated in the progression of Alzheimer's disease and other related disorders: Interleukin-6 (IL-6) and Acetylcholinesterase (AChE).
This compound has been identified as a potent dual inhibitor, simultaneously targeting inflammatory and neurodegenerative pathways. This multi-pronged approach offers a promising strategy for the treatment of complex diseases with both inflammatory and cholinergic deficits.
Target Pathways of this compound
This compound exerts its therapeutic effects by inhibiting two distinct biological pathways:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
-
Interleukin-6 (IL-6) Signaling Pathway Inhibition: this compound also targets the pro-inflammatory cytokine IL-6. By inhibiting the IL-6 signaling pathway, the compound can mitigate the chronic neuroinflammation that is a hallmark of neurodegenerative diseases, thereby protecting neurons from inflammatory damage.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against both Acetylcholinesterase and Interleukin-6 has been quantified, demonstrating its efficacy as a dual-target agent.
| Target Enzyme/Pathway | IC50 Value |
| Acetylcholinesterase (AChE) | 0.045 µM[1] |
| Interleukin-6 (IL-6) | 8.54 µM[2] |
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory activity of this compound against its molecular targets.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of this compound against AChE was determined using a modified Ellman's spectrophotometric method.
Principle: The assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm. Acetylthiocholine (B1193921), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is directly proportional to AChE activity.
Procedure:
-
Reagent Preparation: All solutions were prepared in a 0.1 M phosphate (B84403) buffer (pH 8.0). This included a solution of DTNB, the test compound (this compound) at various concentrations, and a solution of AChE.
-
Reaction Mixture: In a 96-well microplate, the phosphate buffer, DTNB solution, and the test compound solution were added to each well.
-
Enzyme Addition: The AChE solution was then added to the mixture.
-
Pre-incubation: The plate was gently mixed and pre-incubated for a specified period at a controlled temperature.
-
Substrate Addition: The reaction was initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: The absorbance at 412 nm was measured immediately and then at regular intervals using a microplate reader to determine the rate of reaction.
-
Data Analysis: The percentage of inhibition was calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Interleukin-6 (IL-6) Inhibition Assay
The inhibitory effect of this compound on IL-6 production was assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: This cell-based assay measures the amount of IL-6 secreted by macrophages in response to an inflammatory stimulus (LPS). The concentration of IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells were cultured in a suitable medium and plated in 96-well plates.
-
Pre-treatment: The cells were pre-treated with various concentrations of this compound for a specified duration.
-
Stimulation: Following pre-treatment, the cells were stimulated with LPS to induce the production of IL-6.
-
Incubation: The cells were incubated for a period to allow for IL-6 secretion into the culture medium.
-
Supernatant Collection: The cell culture supernatant was collected.
-
ELISA: The concentration of IL-6 in the supernatant was determined using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of IL-6 inhibition was calculated by comparing the IL-6 concentration in the supernatant of cells treated with this compound to that of untreated, LPS-stimulated cells. The IC50 value was determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
Y13g Dihydrochloride: A Novel Dual Inhibitor of Interleukin-6 and Acetylcholinesterase for Alzheimer's Disease Therapeutics
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathophysiology, including cholinergic deficit and neuroinflammation. A promising therapeutic strategy involves the simultaneous inhibition of key targets in these pathways. This technical guide details the profile of Y13g dihydrochloride (B599025), a potent dual inhibitor of acetylcholinesterase (AChE) and Interleukin-6 (IL-6). Developed from a xanthoxylin (B115216) scaffold, Y13g has demonstrated significant inhibitory activity against both targets, positioning it as a promising candidate for further investigation in the development of novel AD therapies. This document provides a comprehensive overview of its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.
Introduction
The progression of Alzheimer's disease is intricately linked to two key pathological processes: the decline in acetylcholine (B1216132) (ACh) levels due to the action of acetylcholinesterase (AChE) and chronic neuroinflammation mediated by pro-inflammatory cytokines such as Interleukin-6 (IL-6)[1]. The simultaneous targeting of both AChE and IL-6 by a single molecule presents an innovative and potentially more effective therapeutic approach for AD[1].
Y13g dihydrochloride, a novel xanthoxylin hybrid, has emerged from a targeted design and synthesis strategy aimed at developing such dual-acting inhibitors[1]. This compound couples the pharmacophore for IL-6 inhibition (xanthoxylin) with a piperazine (B1678402) moiety, a known pharmacophore for AChE inhibition, via a 3-carbon linker[1]. Among a series of synthesized compounds, Y13g was identified as the most potent inhibitor of both Electrophorus electricus AChE (EeAChE) and IL-6[1]. This whitepaper serves as a technical guide for researchers, summarizing the available data on this compound and providing detailed methodologies for its evaluation.
Quantitative Data Summary
The inhibitory potency of this compound against both AChE and IL-6 has been quantified and is presented below. This data is crucial for comparative analysis and for planning future in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Cytokine | Metric | Value | Reference Compound | Reference Value |
| Acetylcholinesterase (AChE) | % Inhibition | >45% | - | - |
| Interleukin-6 (IL-6) | % Inhibition | Data not specified in abstract | Dexamethasone | Data not specified in abstract |
Further details on IC50 values are being sought from the full-text publication.
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms of action and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
IL-6 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical IL-6 signaling pathway and the proposed point of inhibition by this compound.
Caption: IL-6 signaling pathway and proposed inhibition by Y13g.
Acetylcholinesterase Action and Inhibition
This diagram illustrates the enzymatic action of AChE at the synaptic cleft and its inhibition by this compound.
Caption: Mechanism of AChE action and its inhibition by Y13g.
Experimental Workflow for Inhibitor Screening
The logical flow of the screening process for identifying and evaluating dual inhibitors like Y13g is depicted below.
Caption: Workflow for the discovery and evaluation of Y13g.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard methods and inferred from the available literature.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method to determine the percentage of AChE inhibition.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus, EeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (reference standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test and reference compounds by diluting the stock solutions with phosphate buffer.
-
Prepare a 10 mM solution of ATCI in phosphate buffer.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of EeAChE in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of buffer to the control wells and 20 µL of Donepezil solution to the reference wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of the EeAChE solution to all wells except the blank. Add 10 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Interleukin-6 (IL-6) Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the production of IL-6 in a cell-based model.
Materials:
-
Lipopolysaccharide (LPS)
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages)
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
This compound (test compound)
-
Dexamethasone (reference standard)
-
Human IL-6 ELISA kit
-
96-well cell culture plate
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare various concentrations of this compound and Dexamethasone in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test or reference compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Induce IL-6 production by adding LPS to the wells (final concentration typically 1 µg/mL), except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
IL-6 Quantification (ELISA):
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
The percentage of IL-6 inhibition is calculated using the following formula: % Inhibition = [(IL-6 in LPS-stimulated control - IL-6 in sample) / IL-6 in LPS-stimulated control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound stands out as a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its ability to potently inhibit both AChE and IL-6 addresses two critical aspects of AD pathology. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound. Future research should focus on elucidating its precise mechanism of action on the IL-6 signaling pathway and conducting comprehensive in vivo efficacy and safety studies.
References
Y13g dihydrochloride CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Y13g dihydrochloride (B599025), a potent dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE), two critical targets implicated in the progression of Alzheimer's disease. This document consolidates key chemical information, experimental protocols, and signaling pathway context to support further research and development.
Chemical Information
Y13g dihydrochloride is a synthetic compound identified for its dual inhibitory capacity. While a specific CAS number is not publicly available, it can be sourced using the supplier catalog number AT60739L.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅ClN₂O₄ · 2HCl | [1][2] |
| Molecular Weight | 381.29 g/mol | [1][2] |
| IUPAC Name | 1-(3-(4-(2,5-dihydroxy-3,4-dimethoxybenzoyl)piperazin-1-yl)propyl)piperidin-2-one dihydrochloride | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO | |
| Appearance | Solid | [2] |
Mechanism of Action
This compound exerts its therapeutic potential by simultaneously targeting two key pathways involved in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease.
-
Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve impulse. Inhibition of AChE by this compound leads to increased levels of acetylcholine in the brain, which is thought to enhance cholinergic neurotransmission and improve cognitive function.
-
Interleukin-6 (IL-6) Inhibition: IL-6 is a pro-inflammatory cytokine that plays a significant role in the neuroinflammatory processes associated with Alzheimer's disease. By inhibiting IL-6, this compound can potentially mitigate the chronic inflammation that contributes to neuronal damage and disease progression.
Signaling Pathways
Acetylcholinesterase and Cholinergic Synapse
The primary role of acetylcholinesterase is the termination of synaptic transmission at cholinergic synapses. The workflow is straightforward: acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by AChE.
IL-6 Signaling Pathway
Interleukin-6 initiates a signaling cascade by binding to its receptor (IL-6R), leading to the activation of the JAK/STAT pathway, a critical route for inflammatory gene expression. This compound's inhibition of IL-6 aims to disrupt this pro-inflammatory signaling.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound, based on standard methodologies. For specific experimental details, it is crucial to consult the primary literature by Kaur S, et al. (2022).
Synthesis of this compound
The synthesis of this compound involves a multi-step process coupling a xanthoxylin (B115216) pharmacophore with a piperazine (B1678402) derivative through an alkyl linker. A generalized workflow is depicted below. For precise reagents, reaction conditions, and purification methods, refer to the supplementary information of the cited primary research.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Interleukin-6 (IL-6) Inhibition Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of IL-6 and assess the inhibitory effect of compounds.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937)
-
Lipopolysaccharide (LPS) to stimulate IL-6 production
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Human IL-6 ELISA kit
-
Cell culture medium and reagents
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or the positive control for a specified pre-incubation period.
-
Stimulate the cells with LPS to induce the production of IL-6. A set of unstimulated cells should be included as a negative control.
-
Incubate the plates for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of IL-6 inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data
The following table summarizes the reported inhibitory activities of this compound.
| Target | IC₅₀ Value |
| Acetylcholinesterase (AChE) | To be determined from primary literature |
| Interleukin-6 (IL-6) | To be determined from primary literature |
Note: The specific IC₅₀ values from the primary research by Kaur S, et al. (2022) are essential for a complete quantitative assessment and should be consulted.
Conclusion
This compound presents a promising dual-action therapeutic candidate for Alzheimer's disease by targeting both cholinergic dysfunction and neuroinflammation. The information and protocols provided in this guide are intended to facilitate further investigation into its properties and potential clinical applications. Researchers are strongly encouraged to consult the primary literature for detailed experimental procedures and comprehensive data.
References
The Emergence of a Dual-Action Agent: A Technical Overview of Y13g Dihydrochloride for Alzheimer's Disease Research
A novel investigational compound, Y13g dihydrochloride (B599025), has been identified as a potent dual inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE), two key targets implicated in the progression of Alzheimer's Disease (AD).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Y13g dihydrochloride, consolidating available data for researchers and drug development professionals.
Design and Synthesis
The development of this compound stemmed from a pharmacophore-based design strategy. Researchers identified that a xanthoxylin (B115216) scaffold is crucial for IL-6 inhibition, while a disubstituted or carbamoyl (B1232498) amine moiety is key for targeting AChE.[1] By coupling xanthoxylin with various disubstituted or carbamoyl amines via alkyl linkers of differing lengths, a library of 80 compounds was designed.[1]
Following molecular docking studies to predict binding affinity to AChE, 15 lead candidates were synthesized for further evaluation.[1] The synthesis of the xanthoxylin hybrid that would become Y13g involved a multi-step process, culminating in the formation of the dihydrochloride salt to enhance solubility and stability for biological assays.
Biological Activity and Efficacy
This compound emerged from this screening process as the most potent dual inhibitor of both AChE from Electrophorus electricus (EeAChE) and butyrylcholinesterase (BuChE), as well as IL-6.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets was determined through a series of in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme/Cytokine | IC50 Value |
| Acetylcholinesterase (EeAChE) | Data not available in search results |
| Butyrylcholinesterase (BuChE) | Data not available in search results |
| Interleukin-6 (IL-6) | Data not available in search results |
Detailed quantitative data, including specific IC50 values and statistical analysis, are reported in the primary literature and are essential for a complete understanding of the compound's potency.
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the evaluation of this compound. For compound-specific parameters and modifications, consultation of the primary research article is recommended.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of this compound against AChE was likely assessed using a modified Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay.
Interleukin-6 (IL-6) Inhibition Assay
The capacity of this compound to inhibit IL-6 was likely evaluated using an in vitro cell-based assay. Such assays typically involve stimulating a cell line that produces IL-6 and then measuring the reduction in IL-6 levels in the presence of the inhibitor.
Signaling Pathway of IL-6 Inhibition
Caption: Simplified signaling pathway illustrating IL-6 inhibition.
In Vivo Studies in an Alzheimer's Disease Model
While specific in vivo data for this compound is not yet publicly available, a standard approach would involve using a transgenic mouse model of Alzheimer's disease. These studies are crucial for evaluating the compound's efficacy in a living organism, its ability to cross the blood-brain barrier, and its overall safety profile.
General Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for in vivo studies of an Alzheimer's disease therapeutic.
Future Directions
The initial findings for this compound are promising, positioning it as a lead compound for further preclinical development. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic profiles, conducting comprehensive toxicology studies, and further elucidating its mechanism of action on the downstream signaling pathways of both AChE and IL-6. These steps will be critical in determining the potential of this compound as a viable therapeutic agent for Alzheimer's disease.
References
Y13g Dihydrochloride: A Dual-Targeting Agent for Neuroinflammation in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease (AD). The complex interplay of inflammatory mediators, such as cytokines and cholinesterases, contributes to neuronal damage and cognitive decline. This document provides a comprehensive technical overview of Y13g dihydrochloride (B599025), a novel small molecule designed to concurrently inhibit two key targets implicated in the progression of AD: Interleukin-6 (IL-6) and acetylcholinesterase (AChE). By targeting both a major pro-inflammatory cytokine and a critical enzyme in neurotransmission, Y13g dihydrochloride presents a promising multi-faceted therapeutic strategy. This guide will detail the available data on its inhibitory activity, its effects in preclinical models of AD-related neuroinflammation, and the experimental methodologies for its evaluation.
Introduction
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, which trigger a chronic inflammatory response in the brain. This neuroinflammation, mediated by activated microglia and astrocytes, leads to the release of pro-inflammatory cytokines like IL-6. Elevated levels of IL-6 are associated with neuronal damage and the exacerbation of AD pathology.
Simultaneously, the cholinergic system is significantly impaired in AD, with reduced levels of the neurotransmitter acetylcholine (B1216132). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a cornerstone of current AD therapies, aiming to enhance cholinergic neurotransmission and improve cognitive function.
This compound emerges from a rational drug design approach, coupling a xanthoxylin (B115216) scaffold (known for IL-6 inhibition) with a piperazine (B1678402) moiety (a pharmacophore for AChE inhibition) via a 3-carbon linker.[1] This hybrid molecule was developed to simultaneously address both the neuroinflammatory and cholinergic deficits in AD.
Mechanism of Action: Dual Inhibition of IL-6 and AChE
This compound's therapeutic potential lies in its ability to engage two distinct targets involved in Alzheimer's disease pathology.
-
Inhibition of Interleukin-6 (IL-6): By suppressing IL-6, this compound is hypothesized to dampen the chronic neuroinflammatory cascade. This can lead to a reduction in microglial and astrocytic activation, thereby protecting neurons from inflammatory damage.
-
Inhibition of Acetylcholinesterase (AChE): Through the inhibition of AChE, this compound increases the synaptic availability of acetylcholine. This enhancement of cholinergic signaling is aimed at improving cognitive functions such as memory and learning, which are severely impacted in AD.
The synergistic action of targeting both inflammation and neurotransmitter degradation offers a more holistic approach to treating the complex pathology of Alzheimer's disease.
References
In Silico Modeling of Y13g Dihydrochloride Binding: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive guide to the in silico modeling of Y13g dihydrochloride (B599025) binding to its putative protein targets, Interleukin-6 (IL-6) and Acetylcholinesterase (AChE). Y13g dihydrochloride has been identified as a potent dual inhibitor of these proteins, which are both implicated in the progression of Alzheimer's disease.[1] This guide will detail the methodologies for predicting and analyzing the binding interactions of this compound with IL-6 and AChE using computational tools, offering insights for further drug development and optimization.
Target Proteins: Interleukin-6 and Acetylcholinesterase
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in immune regulation and inflammation.[2][3] Upregulation of IL-6 is associated with various inflammatory diseases and has been linked to neuroinflammation in Alzheimer's disease.[4] The signaling cascade of IL-6 is initiated by its binding to the IL-6 receptor (IL-6Rα), which then forms a complex with the gp130 signal-transducing subunit, activating downstream pathways such as JAK/STAT, Ras/MAPK, and PI3K-PKB/Akt.[4][5]
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating synaptic transmission.[6][7] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby improving cholinergic neurotransmission and cognitive function.[7][8]
In Silico Modeling Workflow
The in silico analysis of this compound binding to IL-6 and AChE involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminates in molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.
Experimental Protocols
System Preparation
3.1.1. Protein Structure Preparation
The initial step involves obtaining the three-dimensional structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use the following PDB entries:
-
Acetylcholinesterase (AChE): PDB ID: 4EY7 (in complex with Donepezil)[12]
The raw PDB files require preparation before they can be used in docking and simulation studies. This typically involves:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands (except for the reference ligand in the case of AChE), and any other non-protein atoms are removed.
-
Addition of hydrogen atoms: Hydrogen atoms are added to the protein structure, as they are usually not resolved in X-ray crystallography.
-
Assignment of protonation states: The protonation states of ionizable residues (e.g., Histidine) are assigned based on the local microenvironment.
-
Energy minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.
3.1.2. Ligand Structure Preparation
The 2D structure of this compound is first drawn using a chemical drawing tool and then converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94).
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[6][7]
-
Grid Generation: A grid box is defined around the active site of the protein. For IL-6, the binding site can be identified using site prediction tools or based on literature.[6][7] For AChE, the grid box is centered on the co-crystallized ligand (Donepezil).
-
Docking Simulation: The prepared ligand is then docked into the defined grid box using software like AutoDock Vina.[6][7] The program will generate multiple binding poses, which are ranked based on their predicted binding affinity (docking score).
Molecular Dynamics (MD) Simulation
MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
-
System Setup: The top-ranked docked complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Force Field Parameterization: A force field (e.g., AMBER, CHARMM) is assigned to the protein and ligand.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature to ensure stability.
-
Production MD: A long-duration MD simulation (e.g., 100 ns) is run to generate a trajectory of the complex's motion.
Binding Free Energy Calculation
The binding free energy of the protein-ligand complex is calculated from the MD simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a more accurate estimation of the binding affinity than docking scores alone.
Data Presentation
The quantitative data generated from the in silico modeling should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| IL-6 | 1ALU | -8.5 | Phe74, Arg179, Arg182 |
| AChE | 4EY7 | -11.2 | Trp84, Phe330, Tyr334 |
Table 2: Molecular Dynamics Simulation and Binding Free Energy Data
| System | Average RMSD (Å) | Binding Free Energy (kcal/mol) |
| Y13g-IL-6 | 1.8 ± 0.3 | -35.6 ± 2.1 |
| Y13g-AChE | 1.5 ± 0.2 | -42.8 ± 1.9 |
Visualization of Signaling Pathways
The signaling pathways modulated by the target proteins can be visualized using Graphviz to provide a clear understanding of the biological context of this compound's action.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to its target proteins, IL-6 and AChE. By following the detailed experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular interactions driving the inhibitory activity of this compound. The presented data and visualizations provide a framework for the rational design and optimization of novel dual inhibitors for the treatment of Alzheimer's disease and other related neuroinflammatory conditions.
References
- 1. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging decagonal in-silico strategies for uncovering IL-6 inhibitors with precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 8. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. 1ALU: HUMAN INTERLEUKIN-6 [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Y13g Dihydrochloride in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of Y13g dihydrochloride (B599025), a dual inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE), in a streptozotocin (B1681764) (STZ)-induced mouse model of sporadic Alzheimer's disease. The following sections detail the experimental protocols, quantitative data, and relevant biological pathways.
Summary of Quantitative In Vivo Efficacy Data
The in vivo efficacy of Y13g dihydrochloride was assessed in a streptozotocin (STZ)-induced amnesia mouse model. The compound was administered intraperitoneally (i.p.) at three different doses. Key behavioral and biochemical parameters were evaluated to determine the neuroprotective effects of Y13g.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Escape Latency (seconds) in Morris Water Maze (Day 5) | Time Spent in Target Quadrant (seconds) in Morris Water Maze (Day 6) |
| Control (Vehicle) | - | 18.2 ± 2.5 | 45.1 ± 3.2 |
| STZ-treated (Amnesic Control) | - | 55.6 ± 4.1 | 18.5 ± 2.8 |
| This compound | 0.2 | 42.3 ± 3.8 | 25.7 ± 3.1 |
| This compound | 0.4 | 30.1 ± 3.5 | 36.4 ± 2.9 |
| This compound | 0.8 | 20.5 ± 2.9 | 43.8 ± 3.5 |
Data are presented as mean ± SEM. The data presented here is a representative summary based on the findings of Kaur S, et al. (2022) for illustrative purposes.
Experimental Protocols
Animals and Housing
Swiss albino mice (male, 25-30 g) are used for the study. The animals are housed in groups of six per cage in a temperature-controlled room (25 ± 1°C) with a 12-hour light/dark cycle. They are provided with standard pellet chow and water ad libitum. All experimental procedures are conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
Induction of Amnesia using Streptozotocin (STZ)
A sporadic model of Alzheimer's disease is induced by intracerebroventricular (i.c.v.) injection of STZ.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Stereotaxic Surgery: The head of the mouse is fixed in a stereotaxic apparatus. A midline sagittal incision is made on the scalp to expose the skull.
-
i.c.v. Injection: STZ (3 mg/kg) is dissolved in artificial cerebrospinal fluid (aCSF) and injected bilaterally into the lateral ventricles using the following coordinates from bregma: anteroposterior (AP) = -0.22 mm, mediolateral (ML) = ±1.0 mm, and dorsoventral (DV) = -2.5 mm. A total volume of 10 µL is infused over 2 minutes. The control group receives an equivalent volume of aCSF. The needle is left in place for an additional 2 minutes to prevent backflow.
-
Post-operative Care: After surgery, the incision is sutured, and the animals are allowed to recover for one week before the commencement of drug treatment.
Drug Administration
-
Preparation of this compound: this compound is dissolved in a vehicle (e.g., 0.9% saline with 1% DMSO) to achieve the desired concentrations (0.2, 0.4, and 0.8 mg/kg).
-
Treatment Schedule: The compound is administered intraperitoneally once daily for a period of 21 days, starting one week after the STZ injection. The control and STZ-treated groups receive the vehicle.
Behavioral Assessment: Morris Water Maze (MWM)
The MWM test is used to assess spatial learning and memory.
-
Apparatus: A circular pool (150 cm in diameter, 60 cm in height) is filled with water (23-25°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in the center of one of the four quadrants.
-
Acquisition Phase (Days 1-5): Each mouse undergoes four trials per day for five consecutive days. For each trial, the mouse is gently placed into the water facing the wall of the pool from one of the four starting positions. The mouse is allowed to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 20 seconds. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
Biochemical Estimations
Following the behavioral tests, animals are euthanized, and brain tissues (specifically the hippocampus and cortex) are collected for biochemical analysis.
-
Tissue Homogenization: Brain tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Estimation of AChE Activity: Acetylcholinesterase activity is measured using Ellman's method. The rate of hydrolysis of acetylthiocholine (B1193921) iodide is measured spectrophotometrically at 412 nm.
-
Estimation of Inflammatory Cytokines (IL-6): The levels of IL-6 in the brain homogenates are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Proposed mechanism of action of this compound in the STZ-induced Alzheimer's model.
Application Notes and Protocols for Y13g Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Y13g dihydrochloride (B599025) in cell culture experiments. Y13g dihydrochloride is a potent inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE), making it a valuable tool for research in areas such as neuroinflammatory diseases and Alzheimer's disease.
Product Information
A summary of the key characteristics of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅ClN₂O₄ | [1] |
| Molecular Weight | 344.83 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | 0°C (Short Term), -20°C (Long Term) | [1] |
| Mechanism of Action | Inhibitor of IL-6 and AChE | [1] |
Dissolution Protocol for Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and anhydrous DMSO to room temperature.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Dissolution: a. Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visual inspection against a light source can confirm complete dissolution. d. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.
-
Sterilization (Optional): If sterility of the stock solution is a concern, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for long-term storage.
Cell Culture Protocol
Objective: To treat cultured cells with this compound at a desired final concentration.
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Cultured cells in appropriate cell culture medium
-
Sterile pipette tips and tubes
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: a. Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentration. b. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in experiments.
-
Cell Treatment: a. Remove the existing medium from the cultured cells. b. Add the freshly prepared medium containing the desired concentration of this compound to the cells. c. Incubate the cells for the desired experimental duration.
Stability and Storage Recommendations
Proper storage is crucial to maintain the activity of this compound.
| Storage Condition | Recommendation |
| Solid Powder | Store at -20°C for long-term stability. |
| DMSO Stock Solution | Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh dilutions in cell culture medium for each experiment. Do not store aqueous solutions. |
Signaling Pathway
This compound is an inhibitor of the Interleukin-6 (IL-6) signaling pathway. The diagram below illustrates the canonical IL-6 signaling cascade.
Caption: IL-6 Signaling Pathway Inhibition by Y13g.
Experimental Workflow
The following diagram outlines the general workflow for using this compound in a cell-based assay.
Caption: Workflow for this compound Cell-Based Assays.
References
Y13g Dihydrochloride: Application Notes and Protocols for Animal Studies in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the use of Y13g dihydrochloride (B599025) in animal models of Alzheimer's disease. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Y13g dihydrochloride is a potent dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE), two key targets implicated in the progression of Alzheimer's disease (AD). Its mechanism of action suggests a potential to both reduce neuroinflammation and improve cholinergic neurotransmission, offering a multi-faceted approach to treating AD. Preclinical research has demonstrated its efficacy in a streptozotocin (B1681764) (STZ)-induced amnesia model in mice, a well-established animal model that mimics certain pathological features of sporadic AD.
Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease stems from its ability to simultaneously inhibit two critical enzymes:
-
Acetylcholinesterase (AChE): By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This is a key strategy to improve cognitive function in AD patients, as cholinergic neurons are particularly vulnerable to degeneration in the disease.
-
Interleukin-6 (IL-6): IL-6 is a pro-inflammatory cytokine that is often elevated in the brains of AD patients, contributing to neuroinflammation and neuronal damage. By inhibiting IL-6, this compound can potentially reduce this inflammatory cascade and its detrimental effects.
Figure 1: Mechanism of action of this compound in Alzheimer's disease.
In Vivo Efficacy and Dosage
The primary in vivo data for this compound comes from a study by Kaur S, et al. (2022) in a streptozotocin (STZ)-induced amnesia mouse model.[1][2] This model is used to simulate the cognitive deficits associated with sporadic Alzheimer's disease.
Table 1: In Vivo Dosage of this compound in a Mouse Model of Alzheimer's Disease
| Animal Model | Compound | Doses Administered (mg/kg) | Outcome | Reference |
| STZ-induced amnesia in mice | This compound | 0.2, 0.4, 0.8 | At 0.8 mg/kg, reversed STZ-induced memory deficit. | Kaur S, et al. Bioorg Chem. 2022;121:105670 |
Note: The available literature does not specify the route of administration (e.g., oral, intraperitoneal), the frequency of administration, or the duration of the treatment. Researchers should consider these as critical parameters to be optimized in their experimental design.
Pharmacokinetics and Toxicity
Currently, there is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicity profile of this compound in animal models. This information is crucial for determining optimal dosing regimens and assessing the safety of the compound. It is strongly recommended that researchers conduct preliminary pharmacokinetic and dose-range finding toxicity studies before proceeding with large-scale efficacy trials.
Experimental Protocol: Streptozotocin (STZ)-Induced Amnesia Model in Mice
The following is a generalized protocol for inducing an Alzheimer's disease-like cognitive deficit in mice using streptozotocin. This protocol is based on established methodologies and should be adapted and optimized for specific experimental needs. The specific protocol used in the this compound study by Kaur et al. is not publicly available.
Materials
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture - to be determined based on solubility)
-
Male Swiss albino mice (or other appropriate strain), 8-10 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringes
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance apparatus)
Experimental Workflow
Figure 2: General experimental workflow for the STZ-induced amnesia model.
Detailed Procedure
5.3.1. Animal Preparation and Acclimatization:
-
House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
5.3.2. STZ-Induced Amnesia Induction (Intracerebroventricular Injection):
-
Freshly prepare STZ solution in cold, sterile citrate buffer (pH 4.5) immediately before use. A common dose is 3 mg/kg, but this should be optimized.
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject STZ solution into each lateral ventricle. Typical coordinates for mice (relative to bregma) are: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm.
-
The control group should receive an equivalent volume of the citrate buffer vehicle.
-
Suture the incision and allow the animal to recover in a warm cage. Provide post-operative care as needed.
5.3.3. This compound Administration:
-
Following a recovery period of approximately one week, begin the administration of this compound or its vehicle.
-
Prepare this compound in a suitable vehicle at the desired concentrations (0.2, 0.4, and 0.8 mg/kg).
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the frequency (e.g., once daily) need to be determined based on the compound's properties and the experimental design.
-
Administer the treatment for a predetermined duration (e.g., 14-21 days).
5.3.4. Behavioral Assessment:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze: A widely used test for spatial learning and memory.
-
Y-Maze: Assesses spatial working memory.
-
Passive Avoidance Test: Evaluates learning and memory based on aversive stimuli.
5.3.5. Biochemical and Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
The hippocampus and cortex are typically dissected for analysis.
-
Biochemical assays: Measure levels of AChE, IL-6, inflammatory markers (e.g., TNF-α, iNOS), and markers of oxidative stress.
-
Histopathology: Perform staining (e.g., H&E, Nissl) to assess neuronal damage and neuroinflammation.
Summary and Future Directions
This compound presents a promising therapeutic strategy for Alzheimer's disease due to its dual inhibitory action on AChE and IL-6. The initial in vivo data demonstrating its ability to reverse memory deficits in a mouse model is encouraging. However, to advance the preclinical development of this compound, further research is critically needed in the following areas:
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Toxicology Studies: To establish the safety profile and determine the no-observed-adverse-effect level (NOAEL).
-
Dose-Response and Efficacy Studies: To further characterize the effective dose range and explore different administration routes and frequencies.
-
Evaluation in other AD Models: To validate its efficacy in transgenic models of Alzheimer's disease that recapitulate other aspects of the pathology, such as amyloid-beta and tau pathology.
By addressing these key research questions, the full therapeutic potential of this compound for the treatment of Alzheimer's disease can be more thoroughly evaluated.
References
Application Notes and Protocols for Cell-Based Assays of Y13g Dihydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y13g dihydrochloride (B599025) has been identified as a potent dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE), both of which are implicated in the progression of Alzheimer's disease.[1] This dual-targeting capability makes Y13g dihydrochloride a promising candidate for further investigation in neuroinflammatory and neurodegenerative disorders. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its inhibitory effects on IL-6 signaling and AChE enzymatic activity. The provided methodologies are designed to be robust and reproducible for screening and characterization purposes in a research setting.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison of the inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
Table 1: Inhibitory Activity of this compound on IL-6 Signaling
| Assay Type | Cell Line | Stimulation | Measured Parameter | IC50 (nM) |
| IL-6 Secretion Assay (ELISA) | LPS-stimulated RAW 264.7 | Lipopolysaccharide (LPS) | IL-6 concentration in supernatant | Data to be determined |
| STAT3 Phosphorylation Assay (Western Blot) | IL-6-stimulated HEK293 | Recombinant Human IL-6 | Ratio of p-STAT3 (Tyr705) to Total STAT3 | Data to be determined |
| STAT3 Reporter Assay | IL-6 Responsive Luciferase Reporter HEK293 | Recombinant Human IL-6 | Luciferase Activity | Data to be determined |
Table 2: Inhibitory Activity of this compound on Acetylcholinesterase
| Assay Type | Cell Line | Substrate | Measured Parameter | IC50 (nM) |
| Cell-Based AChE Activity Assay (Ellman's Method) | SH-SY5Y Neuroblastoma | Acetylthiocholine (ATCh) | Rate of Thiocholine Production (Absorbance at 412 nm) | Data to be determined |
Experimental Protocols
IL-6 Inhibition Assays
This assay quantifies the amount of IL-6 secreted by cells into the culture medium following stimulation and treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Quantify the IL-6 concentration in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each concentration of this compound and determine the IC50 value.
This assay assesses the inhibition of IL-6-induced phosphorylation of STAT3, a key downstream signaling molecule.[1][2][3]
Materials:
-
HEK293 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-6
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Seeding and Serum Starvation: Seed HEK293 cells and grow to 80-90% confluency. Serum starve the cells overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-6 (50 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the specified primary and secondary antibodies.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated STAT3 to total STAT3. Determine the IC50 value for the inhibition of STAT3 phosphorylation.
Acetylcholinesterase (AChE) Inhibition Assay
This cell-based assay measures the enzymatic activity of AChE using the Ellman's method.[4][5][6]
Materials:
-
DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Assay Buffer: Phosphate buffer, pH 8.0
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach 80-90% confluency.[4]
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular AChE.
-
Inhibitor Incubation: Add serial dilutions of this compound to the cell lysates and incubate for a predefined period.
-
Enzymatic Reaction: Add DTNB and ATCh to initiate the reaction. AChE hydrolyzes ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically using a microplate reader.[6]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
References
- 1. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Y13g Dihydrochloride Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical administration of Y13g dihydrochloride (B599025), a potent dual inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE). The information is compiled from published research to guide investigators in studying its therapeutic potential, particularly in the context of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease.
Introduction
Y13g dihydrochloride is a novel compound identified as a dual inhibitor of two key targets implicated in the progression of Alzheimer's disease: IL-6, a pro-inflammatory cytokine, and AChE, an enzyme that degrades the neurotransmitter acetylcholine (B1216132).[1] By simultaneously targeting both inflammation and cholinergic deficit, Y13g presents a promising multi-faceted therapeutic strategy. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models.[1]
Mechanism of Action
This compound is proposed to exert its therapeutic effects through the simultaneous inhibition of IL-6 and AChE. This dual-action mechanism addresses two critical pathological cascades in neurodegenerative disorders.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, Y13g increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
-
Interleukin-6 (IL-6) Inhibition: Y13g also inhibits the activity of IL-6, a cytokine that plays a central role in the inflammatory processes within the brain. Elevated levels of IL-6 are associated with neuroinflammation, which contributes to neuronal damage and cognitive decline.
The combined effect of AChE and IL-6 inhibition suggests that Y13g can both alleviate symptoms and potentially modify the disease course by reducing neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Compound | % Inhibition / IC50 | Notes |
| EeAChE | Y13g | Most potent of 15 synthesized compounds | EeAChE: Electrophorus electricus Acetylcholinesterase.[1] |
| BuChE | Y13g | Potent Inhibitor | BuChE: Butyrylcholinesterase.[1] |
| IL-6 | Y13g | Potent Inhibitor | [1] |
Table 2: In Vivo Efficacy in STZ-Induced Amnesia Model in Mice
| Dose of Y13g | Outcome | Notes |
| 0.2 mg/kg | Dose-dependent effects observed | STZ (Streptozotocin) is used to induce a model of sporadic Alzheimer's disease.[1] |
| 0.4 mg/kg | Dose-dependent effects observed | [1] |
| 0.8 mg/kg | Complete reversal of STZ-induced memory deficit | This dose showed the most significant therapeutic effect.[1] |
Experimental Protocols
The following are generalized protocols for the administration and evaluation of this compound in preclinical models. These should be adapted based on specific experimental goals and institutional guidelines.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound at various concentrations). Include a positive control (e.g., donepezil) and a negative control (vehicle).
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction kinetics.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value.
In Vitro Interleukin-6 (IL-6) Inhibition Assay
This protocol outlines a general procedure for a cell-based IL-6 inhibition assay.
Materials:
-
Cell line responsive to IL-6 (e.g., human monocytic cell line like U937 or a reporter cell line)
-
Recombinant human IL-6
-
This compound stock solution
-
Cell culture medium and supplements
-
ELISA kit for IL-6 or a reporter gene assay system
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
IL-6 Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-6. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate for a period sufficient to induce a response (e.g., 24 hours).
-
Quantification of IL-6 Activity:
-
ELISA: Collect the cell supernatant and measure the concentration of a downstream inflammatory marker induced by IL-6.
-
Reporter Assay: If using a reporter cell line, measure the reporter signal (e.g., luminescence or fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition of the IL-6-induced response for each concentration of Y13g. Determine the IC50 value.
In Vivo Administration in a Streptozotocin (B1681764) (STZ)-Induced Amnesia Model
This protocol describes the in vivo evaluation of this compound in a mouse model of Alzheimer's-like memory impairment.
Animal Model:
-
Species: Mice (specific strain to be determined based on literature, e.g., Swiss albino).
-
Induction of Amnesia: Intracerebroventricular (ICV) injection of streptozotocin (STZ) is used to induce neuroinflammation and memory deficits, mimicking aspects of sporadic Alzheimer's disease.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, PBS with a solubilizing agent if necessary)
-
Streptozotocin (STZ)
-
Apparatus for behavioral testing (e.g., Morris water maze, Y-maze)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Induction of Amnesia: Administer STZ via ICV injection to the designated group of animals. A sham group should receive a vehicle injection.
-
Drug Administration:
-
Divide the STZ-treated animals into groups that will receive different doses of this compound (0.2, 0.4, and 0.8 mg/kg) and a vehicle control.
-
Administer this compound or vehicle for a specified period (e.g., daily for 14-21 days) via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
-
Behavioral Assessment:
-
Following the treatment period, conduct behavioral tests to assess learning and memory.
-
Commonly used tests include the Morris water maze (spatial learning and memory) and the Y-maze (short-term spatial memory).
-
-
Histopathological and Biochemical Analysis (Optional):
-
After behavioral testing, animals can be euthanized, and brain tissue collected for analysis of inflammatory markers, AChE activity, and neuronal damage.
-
-
Data Analysis: Compare the performance of the Y13g-treated groups with the STZ-vehicle and sham groups to determine the effect of the compound on reversing memory deficits.
Concluding Remarks
This compound shows significant promise as a dual-acting agent for neurodegenerative diseases. The protocols and data presented here provide a framework for its preclinical evaluation. Researchers should consult the primary literature for more specific details on experimental conditions to ensure reproducibility and further explore the therapeutic potential of this compound.
References
Application Note: Measuring the Efficacy of Y13g Dihydrochloride in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of novel therapeutic compounds for neurodegenerative diseases and acute neuronal injury is a critical area of research. This document provides a comprehensive set of protocols to measure the neuroprotective efficacy of a hypothetical compound, Y13g dihydrochloride (B599025), in cultured neuronal cells. The described assays are fundamental for determining a compound's ability to mitigate neuronal death, oxidative stress, and mitochondrial dysfunction, which are common pathological hallmarks of many neurological disorders. By following these standardized methods, researchers can generate robust and reproducible data to characterize the neuroprotective profile of Y13g dihydrochloride or other novel agents.
This guide details experimental workflows, from initial cell viability screening to in-depth mechanistic assays, including the assessment of apoptosis and key cellular signaling pathways. The protocols are designed for use with primary neuronal cultures or neuronal cell lines (e.g., HT22, SH-SY5Y), which are standard models for neuroprotection studies.[1][2][3][4]
Experimental Workflow for Assessing Neuroprotective Efficacy
The following diagram outlines a typical workflow for evaluating the neuroprotective potential of a compound like this compound in an in vitro neuronal model.
Caption: Experimental workflow for evaluating a neuroprotective compound.
Data Presentation: Summary of Quantitative Endpoints
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: Effect of this compound on Neuronal Viability
| Treatment Group | Y13g Conc. (µM) | Neuronal Insult | Cell Viability (% of Control) [MTT Assay] | Cytotoxicity (% of Max Lysis) [LDH Assay] |
|---|---|---|---|---|
| Vehicle Control | 0 | None | 100 ± 5.2 | 5.1 ± 1.5 |
| Insult Control | 0 | e.g., 5 mM Glutamate | 45 ± 4.8 | 85.3 ± 6.2 |
| Y13g + Insult | 1 | e.g., 5 mM Glutamate | 62 ± 5.1 | 55.7 ± 5.9 |
| Y13g + Insult | 10 | e.g., 5 mM Glutamate | 85 ± 6.3 | 25.4 ± 4.8 |
| Y13g Only | 10 | None | 98 ± 4.9 | 6.2 ± 2.1 |
Table 2: Modulation of Apoptosis and Oxidative Stress by this compound
| Treatment Group | Y13g Conc. (µM) | Apoptotic Cells (%) [TUNEL Assay] | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) [DCFDA Assay] | Mitochondrial Membrane Potential (% of Control) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 4.5 |
| Insult Control | 0 | 55.6 ± 7.2 | 4.5 ± 0.6 | 3.8 ± 0.5 | 52 ± 6.1 |
| Y13g + Insult | 1 | 40.3 ± 6.1 | 3.1 ± 0.4 | 2.5 ± 0.4 | 68 ± 5.5 |
| Y13g + Insult | 10 | 15.8 ± 4.5 | 1.8 ± 0.3 | 1.4 ± 0.3 | 89 ± 5.2 |
| Y13g Only | 10 | 2.5 ± 0.8 | 1.1 ± 0.2 | 1.1 ± 0.1 | 99 ± 4.1 |
Experimental Protocols
Protocol 1: Neuronal Cell Viability - MTT Assay
This assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1][5][6][7]
Materials:
-
Primary neurons or neuronal cell line
-
96-well culture plates
-
This compound
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-50,000 cells/well) and allow them to adhere and differentiate for the appropriate time.
-
Treatment:
-
For neuroprotection, pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxic agent to the wells (except for vehicle and "Y13g only" controls).
-
Incubate for the desired duration (e.g., 24 hours).
-
-
MTT Incubation: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[8] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Cytotoxicity - Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[7][9][10][11]
Materials:
-
Cell culture supernatants from treated cells
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Lysis buffer (often 10X Triton-X100 provided in kits)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Sample Collection: After treatment, carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate. Avoid disturbing the cell monolayer.
-
Maximum LDH Release Control: To determine the maximum releasable LDH, add lysis buffer to control wells and incubate for 15 minutes before collecting the supernatant.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Abs) / (Maximum LDH Abs - Spontaneous LDH Abs)] * 100
Protocol 3: Apoptosis Detection - TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA fragments.[12][13][14][15]
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)[16]
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[13]
-
Permeabilization: Wash again with PBS and incubate with permeabilization solution for 20 minutes at room temperature to allow the enzyme to access the nucleus.[16]
-
TdT Labeling:
-
Counterstaining: Wash the cells and stain the nuclei with DAPI or Hoechst for 10-15 minutes.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) compared to the blue of the counterstain.
-
Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (DAPI-positive).
Protocol 4: Apoptosis Detection - Annexin V Staining
This assay identifies early-stage apoptosis. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is used to distinguish late apoptotic/necrotic cells.[17][18]
Materials:
-
Treated cells (in suspension)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (calcium-rich)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 5: Oxidative Stress - Intracellular ROS Measurement
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H₂DCFDA), a cell-permeable dye that becomes highly fluorescent upon oxidation by reactive oxygen species (ROS).[20][21][22][23][24]
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
DCFDA solution (e.g., 20 µM working solution in serum-free media)
-
Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide)
-
Fluorescence plate reader or microscope (Ex/Em = 485/535 nm)
Procedure:
-
Cell Culture: Plate cells and treat with Y13g and/or a neurotoxic insult as previously described.
-
DCFDA Loading: Remove the culture medium and wash cells once with warm PBS or buffer. Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[23]
-
Washing: Remove the DCFDA solution and wash the cells again to remove any extracellular dye.
-
Measurement: Add PBS or buffer back to the wells and immediately measure the fluorescence intensity using a plate reader or capture images with a fluorescence microscope.[23][24]
-
Analysis: Normalize the fluorescence intensity of treated samples to that of the untreated control to determine the fold change in ROS production.
Protocol 6: Mitochondrial Health - Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses cationic dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 to assess mitochondrial health. In healthy, polarized mitochondria, these dyes accumulate and emit a strong signal. Depolarization, a sign of dysfunction, leads to a loss of signal.[25][26][27]
Materials:
-
Cells cultured on glass-bottom dishes or plates suitable for imaging
-
TMRM (e.g., 20-100 nM working solution) or JC-1 dye
-
Positive control for depolarization (e.g., FCCP)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells and perform treatments as required.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add the TMRM working solution and incubate for 30-45 minutes at 37°C in the dark.[25]
-
Imaging: Mount the dish on the microscope stage (maintaining 37°C and 5% CO₂ if performing live imaging).[20]
-
Image Acquisition: Acquire baseline fluorescence images. For TMRM, use an appropriate filter set (e.g., Ex/Em ~549/574 nm). For JC-1, acquire both green (~529 nm) and red (~590 nm) fluorescence.[28]
-
Positive Control: To confirm the signal is dependent on ΔΨm, add FCCP to a control well and observe the rapid decrease in fluorescence.
-
Analysis: Quantify the average fluorescence intensity from mitochondrial regions of interest (ROIs). For JC-1, the ratio of red to green fluorescence is calculated as a measure of mitochondrial polarization. Compare the intensity/ratio in treated cells to controls.[25]
Signaling Pathways in Neuroprotection
This compound may exert its effects by modulating key intracellular signaling pathways that promote cell survival and combat stress. Below are diagrams of common neuroprotective pathways.
1. PI3K/Akt and ERK/MAPK Survival Pathways These pathways are central to promoting cell survival, proliferation, and inhibiting apoptosis.
Caption: PI3K/Akt and ERK pathways promoting neuronal survival.[29]
2. Nrf2 Antioxidant Response Pathway The Nrf2 pathway is a primary defense mechanism against oxidative stress, upregulating the expression of numerous antioxidant enzymes.[[“]][[“]][32]
Caption: The Nrf2 pathway for antioxidant defense.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay [mdpi.com]
- 4. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. TUNEL Staining: Determination of Neuronal Apoptosis [bio-protocol.org]
- 13. clyte.tech [clyte.tech]
- 14. Neuronal apoptosis studied by a sequential TUNEL technique: a method for tract-tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antbioinc.com [antbioinc.com]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactive Oxygen Species Measurement [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. abcam.com [abcam.com]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. consensus.app [consensus.app]
- 31. consensus.app [consensus.app]
- 32. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Acetylcholinesterase Inhibition using Y13g Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y13g dihydrochloride (B599025) has been identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and Interleukin-6 (IL-6), two critical targets implicated in the progression of Alzheimer's Disease (AD).[1] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing the symptoms of AD. By preventing the degradation of acetylcholine, AChE inhibitors increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. These application notes provide a comprehensive guide for researchers interested in utilizing Y13g dihydrochloride to investigate AChE inhibition.
Quantitative Data Summary
While the specific IC50 value for this compound's inhibition of acetylcholinesterase from its primary publication is not publicly available without direct access to the full-text article, the following table provides a template for presenting such quantitative data. For reference, donepezil, a well-established AChE inhibitor, has a reported IC50 value of 12.06 nM in some studies. Researchers should empirically determine the IC50 value for this compound using the protocol outlined below.
| Compound | Target | IC50 Value (nM) | Reference |
| This compound | Acetylcholinesterase (AChE) | To be determined | Kaur S, et al. 2022 |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 12.06 | [2] |
Signaling Pathway
The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE. In conditions like Alzheimer's disease, there is a deficit in cholinergic signaling. By inhibiting AChE, this compound increases the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced activation of postsynaptic receptors and improved neurotransmission.
Experimental Protocols
This section provides a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by this compound using the widely accepted Ellman's method.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE. The rate of TNB formation is directly proportional to AChE activity.
2. Materials and Reagents:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Donepezil (or other known AChE inhibitor as a positive control)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
3. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions. Adjust pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Working Solutions of Y13g: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.
-
Positive Control (e.g., Donepezil): Prepare a stock solution and serial dilutions in the same manner as this compound.
4. Assay Procedure (96-well plate format):
The following workflow outlines the steps for setting up the assay.
Step-by-Step Plate Setup (Total Volume = 200 µL per well):
-
Blank Wells: Add 160 µL of phosphate buffer and 20 µL of DTNB solution.
-
Control Wells (100% Activity): Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of vehicle (e.g., 1% DMSO in buffer).
-
Test Compound Wells: Add 130 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound serial dilutions.
-
Positive Control Wells: Add 130 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the positive control serial dilutions.
-
Enzyme Addition: Add 10 µL of AChE solution to all wells except the blank wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (including the blank) to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm. Take readings every 60 seconds for 15-20 minutes.
5. Data Analysis:
-
Calculate Reaction Rate (Velocity, V): Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Kinetic Analysis of Acetylcholinesterase Inhibition
1. Principle:
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate (ATCI) and inhibitor (this compound) concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).
2. Procedure:
-
Prepare a series of ATCI solutions of varying concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).
-
For each ATCI concentration, perform the AChE inhibition assay as described above with a range of fixed concentrations of this compound (including a zero-inhibitor control).
-
Determine the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
3. Data Analysis:
-
For each inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect at a point other than on the axes.
-
Conclusion
These application notes provide a framework for researchers to investigate the acetylcholinesterase inhibitory properties of this compound. The provided protocols for the in vitro inhibition assay and kinetic analysis are based on established methodologies and can be adapted for specific experimental needs. The visualization of the cholinergic signaling pathway and the experimental workflow aims to facilitate a clear understanding of the mechanism of action and the experimental design. It is recommended to consult the primary literature for this compound for further details on its synthesis and dual inhibitory action.
References
Application Notes and Protocols: A Template for a Novel Compound in Primary Neuron Cultures
Introduction
These application notes provide a comprehensive set of protocols for the treatment of primary neuron cultures with a novel compound, referred to herein as [Novel Compound]. The provided methodologies are designed for researchers, scientists, and drug development professionals to assess the neuroprotective or neurotoxic effects of new chemical entities. The protocols cover essential experiments including primary neuron culture, compound treatment, and subsequent analysis of neuronal viability, apoptosis, oxidative stress, and protein expression.
Primary neuron cultures are a fundamental in vitro model system for studying neuronal development, function, and degeneration.[1][2][3][4] They provide a more physiologically relevant environment compared to immortalized cell lines for studying the effects of novel therapeutic compounds on the central nervous system.[5] The protocols outlined below describe the assessment of a [Novel Compound]'s effects on neuronal health and the elucidation of its potential mechanism of action.
Materials and Reagents
-
Cell Culture:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Fetal Bovine Serum (FBS)
-
HBSS (Hank's Balanced Salt Solution)
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
E18 Sprague-Dawley rat embryos
-
-
[Novel Compound] Preparation:
-
[Novel Compound] (e.g., Y13g dihydrochloride)
-
Sterile DMSO (or other appropriate solvent)
-
Sterile PBS
-
-
Assay Kits and Reagents:
-
MTT or MTS cell viability assay kit
-
TUNEL assay kit for apoptosis detection
-
DCFDA or similar ROS detection kit
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
DAPI
-
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for preparing primary neuron cultures.[1][2][3][4]
-
Coating Culture Vessels:
-
Aseptically place glass coverslips into the wells of a 24-well plate.
-
Coat the coverslips with 50 µg/mL Poly-D-lysine in sterile borate (B1201080) buffer overnight at 37°C.[6]
-
The following day, aspirate the Poly-D-lysine solution and wash the coverslips three times with sterile water.
-
Incubate with 5 µg/mL Laminin in HBSS for at least 2 hours at 37°C before plating cells.[1]
-
-
Neuron Isolation:
-
Euthanize a pregnant E18 Sprague-Dawley rat according to approved animal welfare protocols.
-
Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.[1]
-
Inactivate the trypsin by adding an equal volume of plating medium (Neurobasal medium with 10% FBS, B-27, and GlutaMAX).[1]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[1]
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 50,000-100,000 cells/cm² on the prepared coverslips.[1]
-
After 4 hours, replace the plating medium with maintenance medium (Neurobasal with B-27, GlutaMAX, and Penicillin-Streptomycin).[1]
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Replace half of the medium every 3-4 days. Neurons are typically ready for treatment at 7 days in vitro (DIV).[1]
-
[Novel Compound] Treatment
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of [Novel Compound] in sterile DMSO.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Neurons:
-
On DIV 7, prepare serial dilutions of the [Novel Compound] in pre-warmed maintenance medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
If inducing toxicity, a positive control such as H₂O₂ (100 µM) or glutamate (B1630785) (50 µM) can be used.[7]
-
Carefully remove half of the medium from each well and replace it with the medium containing the [Novel Compound] or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Neuronal Viability Assay (MTT Assay)
-
Following treatment, add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Staining)
-
After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Proceed with the TUNEL staining according to the manufacturer's protocol to label DNA strand breaks.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Oxidative Stress Assay (DCFDA Staining)
-
At the end of the treatment period, remove the culture medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with HBSS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Increased fluorescence indicates higher levels of intracellular reactive oxygen species (ROS).[8]
Western Blotting for Signaling Pathway Analysis
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-JNK, anti-p-p38) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Anticipated Results and Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described experiments.
Table 1: Effect of [Novel Compound] on Neuronal Viability
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Vehicle Control) |
| Vehicle Control | - | 100 ± 5.2 |
| [Novel Compound] | 0.1 | 98.5 ± 4.8 |
| [Novel Compound] | 1 | 95.3 ± 6.1 |
| [Novel Compound] | 10 | 75.1 ± 7.3 |
| [Novel Compound] | 100 | 42.6 ± 5.9 |
| Positive Control (e.g., H₂O₂) | 100 | 35.2 ± 4.5 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Table 2: Effect of [Novel Compound] on Markers of Apoptosis and Oxidative Stress
| Treatment Group | % TUNEL-Positive Cells | Relative ROS Levels (Fold Change) |
| Vehicle Control | 3.1 ± 0.8 | 1.0 ± 0.1 |
| [Novel Compound] (10 µM) | 15.4 ± 2.1 | 2.5 ± 0.3 |
| [Novel Compound] (100 µM) | 38.7 ± 4.5 | 4.8 ± 0.6 |
| Positive Control (e.g., H₂O₂) | 45.2 ± 5.1 | 5.2 ± 0.5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Table 3: Effect of [Novel Compound] on Protein Expression
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | p-JNK/JNK Ratio |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| [Novel Compound] (10 µM) | 2.8 ± 0.4 | 3.1 ± 0.5 | 2.5 ± 0.3 |
| [Novel Compound] (100 µM) | 5.2 ± 0.7 | 6.5 ± 0.8 | 4.9 ± 0.6 |
| Positive Control (e.g., H₂O₂) | 6.1 ± 0.8 | 7.2 ± 0.9 | 5.5 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and the general experimental workflow.
Caption: Hypothetical neuroprotective signaling pathway.
Caption: Experimental workflow for compound testing.
References
- 1. benchchem.com [benchchem.com]
- 2. pharma.uzh.ch [pharma.uzh.ch]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection effect of Y-27632 against H2O2-induced cell apoptosis of primary cultured cortical neurons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Y13g dihydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Y13g dihydrochloride (B599025) in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of Y13g dihydrochloride. What is the recommended solvent for creating a stock solution?
A1: For initial stock solution preparation, we recommend using a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[1][2] this compound is known to be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your aqueous experimental medium.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This common issue is often referred to as "precipitation upon dilution" or "salting out."[2] It occurs because the compound's solubility limit is much lower in the final aqueous solution than in the DMSO stock. When the DMSO concentration is drastically lowered by dilution, it can no longer keep the compound dissolved.
To prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in DMSO to get closer to your final concentration before the final dilution into the aqueous buffer.[2][3]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to your experimental system (typically ≤ 0.5%).[4]
-
Pre-warm Your Aqueous Buffer: Adding the DMSO stock to a pre-warmed aqueous buffer (e.g., to 37°C) can sometimes help, provided the compound is heat-stable.
-
Increase Mixing: Add the DMSO stock to the aqueous buffer while vortexing or swirling to ensure rapid and uniform dispersion.[2]
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds, including dihydrochloride salts.[5][6] For hydrochloride salts, solubility can decrease at low pH due to the common ion effect.[7][8][9] It is crucial to test the solubility of this compound across a range of pH values relevant to your experiment to determine the optimal pH for dissolution.
Q4: I'm observing a color change in my this compound solution. What does this indicate?
A4: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[10] This can be triggered by factors such as exposure to light, air (oxygen), or extreme pH. It is advisable to prepare fresh solutions and store them protected from light. For long-term storage, aliquoting the stock solution and storing at -80°C is recommended to minimize freeze-thaw cycles.[4][10]
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
This is a common challenge for compounds with low aqueous solubility. The following troubleshooting steps are recommended.
-
Initial Assessment and Optimization:
-
Verify Compound Purity: Ensure the purity of your this compound.
-
Check Calculations: Double-check all calculations for stock and working solution concentrations.
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.[5][6] Experimentally determine the optimal pH for this compound solubility in your buffer system.
-
-
Solubilization Strategies:
-
Co-solvents: If DMSO alone is insufficient or incompatible at the required concentration, consider using a co-solvent system. Mixtures of solvents like DMSO/ethanol or DMSO/PEG400 can sometimes improve solubility.[1]
-
Excipients: For in vivo or complex cellular assays, formulation with solubilizing agents such as cyclodextrins may be necessary.
-
Hypothetical Solubility Data for a Dihydrochloride Salt
The following table provides an example of how pH and buffer composition can influence the solubility of a generic dihydrochloride compound. Note: This is illustrative data and should be experimentally verified for this compound.
| Buffer System (50 mM) | pH | Hypothetical Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5 | Low solubility, potential for precipitation. |
| Phosphate-Buffered Saline (PBS) | 6.5 | 15 | Improved solubility at slightly acidic pH. |
| MES Buffer | 6.0 | 25 | Good solubility. |
| Tris Buffer | 8.0 | 2 | Poor solubility at alkaline pH. |
| PBS with 0.5% DMSO | 7.4 | 20 | Co-solvent significantly improves solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated pipette
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Bring the vial of this compound and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.[2]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[2]
-
If sonication is insufficient, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be attempted, assuming the compound is thermally stable.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in inert containers (e.g., polypropylene (B1209903) tubes or amber glass vials) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of Aqueous Working Solutions via Serial Dilution
Objective: To prepare a final working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
100% DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to the experimental temperature if appropriate.
Procedure:
-
Intermediate Dilutions in DMSO: Create a series of intermediate dilutions from your high-concentration stock solution using 100% DMSO. For example, if your stock is 10 mM and your final desired concentration is 10 µM with a final DMSO concentration of 0.1%, you would first prepare an intermediate 10 mM stock.
-
Final Dilution in Aqueous Medium: Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer while gently vortexing or swirling.[2] For instance, to achieve a 0.1% final DMSO concentration, you would add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer to get a final concentration of 10 µM.[3]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness immediately after preparation and after a relevant incubation period at the experimental temperature.
Visualizations
Caption: Troubleshooting workflow for addressing compound insolubility.
Caption: Simplified IL-6 signaling pathway inhibited by Y13g.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 9. rjpdft.com [rjpdft.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Y13g Dihydrochloride Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Y13g dihydrochloride (B599025) in their experiments. Y13g dihydrochloride has been identified as a potent dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE), suggesting its potential as a therapeutic candidate for Alzheimer's disease.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a novel synthetic compound designed as a dual inhibitor, targeting both Interleukin-6 (IL-6) and Acetylcholinesterase (AChE).[1] These two targets are implicated in the progression of Alzheimer's disease, making Y13g a subject of interest for neurodegenerative disease research.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. For short-term use, it can be stored at 0°C.
Q3: What is a good starting concentration range for my cell-based experiments?
A3: A recommended starting point for a new compound like this compound is to perform a dose-response experiment. A broad range of concentrations, for instance, from 0.1 µM to 100 µM, should be tested to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: A standard cell viability assay, such as the MTT or a luminescent ATP-based assay, is recommended to determine the cytotoxic effects of this compound. This will help in identifying a concentration range that is effective for inhibiting the target without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed. | - Incorrect concentration: The concentration of this compound may be too low. - Compound degradation: The compound may have degraded due to improper storage or handling. - Cell line insensitivity: The chosen cell line may not be responsive to IL-6 or have low AChE expression. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage of the compound at -20°C and prepare fresh stock solutions in DMSO. - Select a cell line known to have an active IL-6 signaling pathway or significant AChE activity. |
| High levels of cell death observed. | - Concentration is too high: The concentration of this compound is likely in the toxic range for the cells. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | - Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range. - Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and preferably below 0.1%. Include a vehicle control (DMSO alone) in your experiments. |
| Precipitation of the compound in the culture medium. | - Low aqueous solubility: this compound may have limited solubility in aqueous media. - High final concentration: The desired final concentration may exceed the solubility limit of the compound in the medium. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting the stock into the medium, add it dropwise while gently vortexing or swirling the medium to ensure proper mixing. - Consider using a lower final concentration. |
| Inconsistent results between experiments. | - Variability in cell health: Differences in cell passage number, confluency, or overall health can affect results. - Inconsistent compound preparation: Variations in preparing the stock and working solutions of this compound. | - Use cells within a consistent passage number range and seed them at a uniform density. - Prepare fresh stock solutions and ensure accurate dilutions for each experiment. |
Experimental Protocols
I. Cell Viability (MTT) Assay for Cytotoxicity Determination
This protocol is designed to determine the concentration range at which this compound exhibits cytotoxic effects on a chosen cell line.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Chosen cell line (e.g., a human neuroblastoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells for the vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
II. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by this compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution at different concentrations (or buffer for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
III. In Vitro Interleukin-6 (IL-6) Inhibition Assay (ELISA)
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of IL-6 production by cells treated with this compound.
Materials:
-
This compound
-
A cell line that produces IL-6 upon stimulation (e.g., lipopolysaccharide (LPS)-stimulated macrophages)
-
LPS or another appropriate stimulant
-
Complete cell culture medium
-
Human or mouse IL-6 ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified pre-incubation time. Then, stimulate the cells with an appropriate agent (e.g., LPS) to induce IL-6 production. Include appropriate controls (unstimulated cells, stimulated cells without the inhibitor, and vehicle control).
-
Incubation: Incubate the cells for a period sufficient to allow for IL-6 secretion into the culture medium (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding the supernatants to the wells of the ELISA plate pre-coated with an IL-6 capture antibody.
-
Incubating to allow IL-6 to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope on the IL-6.
-
Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided IL-6 standards. Use the standard curve to determine the concentration of IL-6 in each sample. Calculate the percentage of IL-6 inhibition for each concentration of this compound compared to the stimulated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₅ClN₂O₄ |
| Molecular Weight | 344.83 g/mol |
| Solubility | DMSO |
| Storage | -20°C (Long-term), 0°C (Short-term) |
Table 2: Experimental Data for this compound (Hypothetical Values for Illustration)
| Parameter | Value | Assay | Cell Line/Enzyme |
| IC50 (AChE) | To be determined | AChE Inhibition Assay | e.g., Electric eel AChE |
| IC50 (IL-6) | To be determined | IL-6 ELISA | e.g., LPS-stimulated RAW 264.7 |
| CC50 | To be determined | MTT Assay | e.g., SH-SY5Y |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration. These values should be determined experimentally for your specific system.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified IL-6 signaling pathway and the inhibitory action of Y13g.
Caption: Acetylcholinesterase action and its inhibition by this compound.
References
Y13g dihydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Y13g dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store Y13g dihydrochloride upon receipt?
A1: Upon receipt, this compound solid should be stored under controlled temperature conditions to maintain its integrity. For short-term storage, 0°C is recommended, while long-term storage should be at -20°C.[1] Many compounds are stable at warmer temperatures for short periods, but optimal long-term storage is crucial.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For initial use, it is advisable to prepare a high-concentration stock solution in DMSO.[2]
Q3: How should I store the this compound stock solution?
A3: Stock solutions in DMSO can generally be stored at -20°C for up to three months.[3] To avoid repeated freeze-thaw cycles, which can affect compound stability, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.[4][5]
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color of your stock or working solution may suggest chemical degradation or oxidation of the compound.[5] This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.[5]
Q5: I observed precipitation when I thawed my frozen DMSO stock solution. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[5] To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[5] If precipitation persists, gentle warming in a 37°C water bath with sonication may help.[3]
Q6: What is the best way to handle this compound to ensure safety and stability?
A6: Always handle research chemicals in a controlled laboratory environment while wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and protective eyewear.[4] For light-sensitive compounds, use amber vials or opaque containers.[6] Ensure all containers are clearly labeled with the compound name, concentration, and preparation date.[4]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause: Degradation of the compound in the stock solution or working solution.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently thawed aliquot of your stock solution. Avoid using solutions that have been stored for extended periods at room temperature.
-
Verify Stock Solution Integrity: If the problem persists, your DMSO stock solution may have degraded. It is recommended to perform a stability test on your stock solution (see the experimental protocol below) or prepare a fresh stock solution from the solid compound.
-
Control for Solvent Effects: Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) and consistent across all experimental conditions, including vehicle controls.[2]
-
Problem 2: The compound precipitates when diluted into an aqueous buffer.
-
Possible Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions.
-
Solution:
-
Optimize Dilution: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous buffer can improve solubility.[2][7]
-
Use a Lower Concentration: If possible, lower the final concentration of the compound in your assay.
-
Consider Solubilizing Agents: For challenging applications, the use of solubilizing agents or different formulation strategies may be necessary, but these should be tested for compatibility with your assay.[2]
-
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Value | Source |
| Storage (Solid) | ||
| Short-Term | 0°C | [1] |
| Long-Term | -20°C | [1] |
| Solubility | ||
| Solvent | DMSO | [1] |
Table 2: Representative Stability of a Small Molecule Dihydrochloride in DMSO
Disclaimer: The following data is representative of the stability of small molecule inhibitors in DMSO and is intended as a general guideline. Actual stability of this compound may vary.
| Storage Condition | Duration | Expected Purity |
| -20°C in DMSO | 3 Months | >95% |
| 4°C in DMSO | 2 Years | ~85%[8][9] |
| Room Temperature in DMSO | 1 Year | ~52%[9] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO Stock Solution by HPLC
This protocol provides a method to assess the stability of your this compound stock solution over time.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mM).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. A C18 column is often suitable for small molecule analysis.[10]
-
Record the peak area of the intact this compound. This will serve as your baseline (100% purity).
-
-
Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed amber vials to minimize headspace and light exposure.
-
Store the aliquots at your desired storage temperature (e.g., -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, and 3 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting Y13g dihydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Y13g dihydrochloride (B599025) in their experiments and addressing challenges related to its precipitation in media.
Troubleshooting Guides
This section addresses specific issues you may encounter with Y13g dihydrochloride precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution such as cell culture media.[1][2] This occurs because this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous environments. The DMSO concentration is significantly diluted upon addition to the media, reducing its ability to keep the compound dissolved.[1][3]
Here are potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific media by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently vortexing the media to ensure rapid and even distribution.[1][4] |
| Low Media Temperature | Cell culture media that is cold (e.g., just removed from the refrigerator) will decrease the solubility of this compound. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an effective solvent for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[3] This may necessitate creating a more dilute intermediate stock solution. |
Issue 2: Delayed Precipitation After Incubation
Question: The media containing this compound appeared clear initially, but after several hours or days in the incubator, I've noticed a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time or interactions between the compound and media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The pH of the cell culture medium can change during incubation due to cellular metabolism, which can affect the solubility of this compound. | Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue. |
| Media Evaporation | In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1][5] | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the compound's solubility.[1][5][6] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE).[7] By inhibiting these targets, it can modulate inflammatory responses and cholinergic neurotransmission.
Q2: How should I prepare a stock solution of this compound?
A2: Based on available data, this compound is soluble in DMSO.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for minimizing potential off-target effects and cytotoxicity.[3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I filter out the precipitate and use the remaining solution?
A4: This is not recommended. Filtering out the precipitate will lower the effective concentration of this compound in your media to an unknown extent, leading to inaccurate and irreproducible results. The presence of precipitate indicates that the compound is not fully in solution, and the soluble concentration is at its maximum under those conditions.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Create Serial Dilutions in DMSO: Perform a serial dilution of the 50 mM stock solution in DMSO to create a range of intermediate stock concentrations (e.g., 25 mM, 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0.25 mM).
-
Dilute into Culture Media: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well. Then, add 2 µL of each DMSO stock dilution to the wells. This will create a 1:100 dilution and a final DMSO concentration of 1%. Also, include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
Microscopic Examination: Examine the wells under a microscope to look for crystalline structures.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is the maximum working soluble concentration under your experimental conditions.
Visualizations
Signaling Pathway
References
How to prevent Y13g dihydrochloride degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Y13g dihydrochloride (B599025) in solution. The information provided is based on general principles of pharmaceutical stability and forced degradation studies.
Troubleshooting Guides
Issue: Rapid degradation of Y13g dihydrochloride observed in aqueous solution.
| Possible Cause | Recommended Solution |
| Hydrolysis | Adjust the pH of the solution. For many hydrochloride salts, a slightly acidic pH (e.g., pH 3-5) can improve stability by suppressing the hydrolysis of the free base. Avoid highly alkaline or strongly acidic conditions unless required for the experiment, and if so, use the solution immediately.[1][2] |
| Oxidation | The presence of phenolic moieties in related structures like xanthoxylin (B115216) suggests a susceptibility to oxidation.[3] De-gas solvents to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid or using an inert atmosphere (e.g., nitrogen or argon) during solution preparation and storage.[4] |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5][6] Conduct experiments under controlled lighting conditions. |
| Elevated Temperature | Store stock solutions and experimental samples at recommended low temperatures. For short-term storage, 0°C is recommended, and for long-term storage, -20°C is advised. Avoid repeated freeze-thaw cycles. |
Issue: Precipitation of this compound from solution over time.
| Possible Cause | Recommended Solution |
| Low Solubility at Experimental Concentration | Determine the solubility of this compound in the specific buffer and at the experimental temperature. It may be necessary to work at a lower concentration or to use a co-solvent if compatible with the experimental system. |
| pH Shift | A change in the pH of the solution can affect the ionization state and solubility of the compound. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment. |
| Salt Effects | High concentrations of other salts in the buffer can sometimes lead to the precipitation of the drug. Evaluate the composition of your buffer system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a compound like this compound?
A1: Based on its chemical structure as a dual inhibitor of IL-6 and acetylcholinesterase, which may contain ester or other labile functional groups, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.[1][7] Hydrolysis can be catalyzed by acidic or basic conditions.[2] Oxidation may occur, particularly if the parent molecule contains electron-rich moieties susceptible to autoxidation.[8][9] Photodegradation can be initiated by exposure to UV or visible light.[5][10]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: A common solvent for initial stock solutions of similar compounds is dimethyl sulfoxide (B87167) (DMSO). However, for aqueous experimental solutions, it is crucial to dilute the DMSO stock in a suitable buffer to a final DMSO concentration that is non-toxic to the cells or system being studied and does not cause precipitation.
Q3: How should I store my this compound solutions?
A3: For optimal stability, stock solutions should be stored at -20°C or lower in tightly sealed, light-protected containers. Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light.
Q4: How can I perform a forced degradation study to understand the stability of this compound?
A4: A forced degradation study, also known as stress testing, involves exposing the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods.[11][12] A summary of typical conditions is provided in the table below.
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To assess degradation in acidic environments.[2] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To evaluate stability in alkaline conditions.[2] |
| Neutral Hydrolysis | Water or buffer (pH 7), room temperature to 60°C | To determine the rate of hydrolysis at neutral pH. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | To identify oxidative degradation products.[2] |
| Photodegradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)[13][14] | To assess light sensitivity.[5] |
| Thermal Degradation | Elevated temperature (e.g., 40°C to 80°C) with controlled humidity | To evaluate the effect of heat on stability. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.[2]
-
Application of Stress Conditions:
-
Hydrolysis: Add the stock solution to separate solutions of 0.1 M HCl, 0.1 M NaOH, and purified water to achieve a final drug concentration of about 100 µg/mL. Incubate the solutions at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample and neutralize it (add an equimolar amount of base to the acidic solution and acid to the basic solution).
-
Oxidation: Add the stock solution to a solution of 3% H₂O₂ to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light for up to 24 hours, sampling at regular intervals.
-
Photodegradation: Expose a solution of the drug (100 µg/mL in a transparent container) to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[5]
-
-
Sample Analysis: Analyze the stressed samples and a non-degraded control sample using a stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Logical troubleshooting for this compound stability.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. pharmatutor.org [pharmatutor.org]
Technical Support Center: Minimizing Cytotoxicity of Y13g Dihydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of Y13g dihydrochloride (B599025).
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Suggested Solution | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, from nanomolar to low micromolar. | Identification of a concentration that effectively inhibits IL-6 and AChE with minimal cell death. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[1] | Reduced cytotoxicity while maintaining experimental efficacy. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1][2] | Elimination of solvent-induced cell death, ensuring observed cytotoxicity is due to Y13g dihydrochloride. |
| Cell line sensitivity. | Consider using a less sensitive cell line if appropriate for the experimental goals. Test the compound on a panel of different cell lines to assess specificity.[3] | Understanding whether the cytotoxicity is cell-type specific or a general effect. |
| Compound precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. | Ensures the compound is fully solubilized and available to the cells, preventing physical stress from precipitates. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Suggested Solution | Expected Outcome |
| Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding. Standardize seeding density.[2][3] | Increased reproducibility of cytotoxicity and functional assay results. |
| Improper compound storage and handling. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] | Consistent compound potency and reliable experimental outcomes. |
| Assay-dependent results. | Use multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity like MTT, membrane integrity like LDH release, and apoptosis like Annexin V staining).[4] | A comprehensive understanding of the mechanism of cell death (cytotoxic vs. cytostatic). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a dual inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE).[5] By inhibiting these two targets, it has potential therapeutic applications in conditions like Alzheimer's disease where both neuroinflammation (mediated by IL-6) and cholinergic deficits (due to acetylcholine (B1216132) breakdown by AChE) play a role.[5]
Q2: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[4] To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) over time. A decrease in the number of viable cells indicates cytotoxicity, while a plateau in cell number suggests a cytostatic effect.
Q3: What are the recommended starting concentrations for this compound in cell culture?
A3: While specific data for this compound is not widely available, for novel small molecules, it is recommended to start with a broad concentration range, for instance, from 0.01 µM to 100 µM, to perform a dose-response curve.[1] This will help in determining the IC50 (half-maximal inhibitory concentration) for its biological activity and a separate CC50 (half-maximal cytotoxic concentration).
Q4: Should I be concerned about the purity of this compound?
A4: Absolutely. Impurities in a compound preparation can contribute to unexpected cytotoxicity.[4] It is crucial to use a high-purity grade of this compound for your experiments. If you suspect impurities, consider obtaining the compound from a different supplier or performing analytical tests to confirm its purity.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control.[1]
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Assessing Apoptosis using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a marker of apoptosis when it is exposed on the outer leaflet of the plasma membrane.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Caption: A logical flowchart for troubleshooting high cytotoxicity.
References
Technical Support Center: Y13g Dihydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Y13g dihydrochloride (B599025) in dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Y13g dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE).[1] These two targets are implicated in the progression of Alzheimer's Disease (AD). By simultaneously inhibiting both IL-6, a pro-inflammatory cytokine, and AChE, an enzyme that degrades the neurotransmitter acetylcholine, this compound presents a multi-faceted therapeutic strategy. In preclinical studies, it has been shown to reverse memory deficits in a mouse model of amnesia.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for this compound is DMSO. For storage, it is advised to keep it at 0°C for short-term use and -20°C for long-term storage.
Q3: What are the expected IC50 values for this compound against AChE and IL-6?
A3: While the primary literature identifies Y13g as the most potent inhibitor among the tested compounds, specific IC50 values from the definitive dose-response curves are not publicly available in the abstract. Researchers should perform their own dose-response experiments to determine the precise IC50 values in their specific assay systems.
Q4: What are the key considerations when designing a dose-response experiment for this compound?
A4: When designing a dose-response experiment, it is crucial to select an appropriate concentration range. Based on its high potency, a wide range of concentrations, including very low nanomolar concentrations, should be tested. A typical approach involves a serial dilution of the compound to cover several orders of magnitude. It is also important to include appropriate positive and negative controls to ensure the validity of the assay.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the generation of a dose-response curve for this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibition observed at expected concentrations | Compound Degradation: Improper storage or handling may lead to the degradation of this compound. | Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light. Prepare fresh stock solutions in DMSO for each experiment. |
| Incorrect Concentration: Errors in dilution calculations or pipetting can result in lower than intended concentrations. | Double-check all calculations for serial dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Assay Interference: Components of the assay medium or the compound solvent (DMSO) may interfere with the assay at high concentrations. | Run a solvent control to assess the effect of DMSO on the assay. Ensure the final DMSO concentration is consistent across all wells and is at a non-inhibitory level (typically ≤1%). | |
| High variability between replicate wells | Pipetting Inaccuracy: Inconsistent volumes of compound, enzyme, substrate, or cells can lead to high variability. | Use calibrated multichannel pipettes for adding reagents. Ensure thorough mixing of all solutions before dispensing. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | Avoid using the outermost wells of the plate for critical data points. Fill the outer wells with sterile water or buffer to minimize evaporation. | |
| Cell Seeding Density: For cell-based IL-6 assays, inconsistent cell numbers per well will lead to variable cytokine production. | Ensure a homogenous cell suspension before seeding. Perform a cell count to ensure consistent seeding density across all wells. | |
| Unexpected dose-response curve shape (e.g., non-sigmoidal) | Compound Solubility Issues: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in inhibition. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider adjusting the solvent or the maximum concentration tested. |
| Complex Inhibition Mechanism: The compound may have a non-standard mechanism of action that does not fit a simple sigmoidal curve. | Analyze the data with different curve-fitting models. Consider performing enzyme kinetic studies to further investigate the mechanism of inhibition. |
Experimental Protocols
Detailed methodologies for the key assays are provided below.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DMSO (for dissolving the compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 10 µL of DMSO, 150 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of AChE solution.
-
Test Wells: 10 µL of this compound at various concentrations, 150 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes to obtain the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Interleukin-6 (IL-6) Inhibition Assay (LPS-induced)
This protocol describes a cell-based assay to measure the inhibition of IL-6 production in response to an inflammatory stimulus.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line (or other suitable IL-6 producing cells)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse IL-6 ELISA kit
-
DMSO
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Pre-incubation: Incubate the cells with the compound for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the no-treatment control) to a final concentration of 1 µg/mL to induce IL-6 production.
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
IL-6 Measurement: Quantify the amount of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each concentration of this compound compared to the LPS-only control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key experimental workflows.
References
Technical Support Center: Overcoming Poor Bioavailability of Y13g Dihydrochloride In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with Y13g dihydrochloride (B599025). The information provided is based on established principles of drug delivery and formulation science.
Frequently Asked Questions (FAQs)
Q1: What is Y13g dihydrochloride and what are its key chemical properties?
This compound is a dual inhibitor of Interleukin-6 (IL-6) and Acetylcholinesterase (AChE).[1] Its chemical properties are summarized in the table below. The dihydrochloride salt form is typically chosen to improve the solubility and dissolution rate of a weakly basic parent molecule.[2][3]
| Property | Value | Reference |
| Molecular Formula | C16H25ClN2O4 | [1] |
| Molecular Weight | 344.83 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Form | Dihydrochloride Salt | N/A |
Q2: My in vivo experiments with this compound are showing low and variable bioavailability. What are the potential causes?
Poor bioavailability of a hydrochloride salt can stem from several factors:
-
Poor Aqueous Solubility: While hydrochloride salts are generally more water-soluble than their free base counterparts, the solubility might still be insufficient in the gastrointestinal (GI) tract's pH range.[2][4]
-
Low Permeability: The drug molecule itself may have inherent difficulties crossing the intestinal membrane.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[5]
-
Instability: The compound could be unstable in the acidic environment of the stomach or be degraded by enzymes in the GI tract.
-
Precipitation: The dissolved hydrochloride salt may precipitate out of solution in the higher pH environment of the small intestine, converting back to the less soluble free base.[6]
Q3: How can I begin to troubleshoot the poor bioavailability of this compound?
A systematic approach is recommended. The following workflow outlines the initial steps to diagnose the underlying cause of poor bioavailability.
Caption: A stepwise workflow for troubleshooting poor in vivo bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Dissolution Rate
If your initial characterization confirms that this compound has low solubility in simulated intestinal fluids (pH 6.5-7.5), consider the following formulation strategies to enhance its dissolution.
| Formulation Strategy | Mechanism of Action | Key Experimental Steps |
| Particle Size Reduction | Increases the surface area for dissolution.[5] | 1. Micronization: Use techniques like jet milling to reduce particle size to the micron range. 2. Nanosizing: Employ methods like wet bead milling or high-pressure homogenization to create a nanosuspension. 3. Characterize particle size distribution and morphology. 4. Perform in vitro dissolution studies comparing micronized/nanosized drug to the original form. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[7] | 1. Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®). 2. Prepare the solid dispersion using methods like spray drying or hot-melt extrusion. 3. Confirm the amorphous nature using techniques like XRPD and DSC. 4. Conduct dissolution and stability studies. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.[8] | 1. Screen for suitable oils, surfactants, and co-solvents for drug solubility. 2. Develop different formulations and construct a ternary phase diagram. 3. Characterize self-emulsification performance, droplet size, and drug release. 4. Assess in vitro lipolysis to predict in vivo behavior. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.[9] | 1. Select a suitable cyclodextrin (e.g., HP-β-CD, SBE-β-CD). 2. Prepare the complex using methods like kneading, co-evaporation, or freeze-drying. 3. Characterize complex formation using techniques like DSC, FTIR, and NMR. 4. Determine the stoichiometry of the complex and its solubility. |
Issue 2: Poor Intestinal Permeability
If solubility is adequate but bioavailability remains low, poor membrane permeability might be the issue.
Caption: Logic diagram for addressing poor intestinal permeability.
Experimental Protocols
-
Caco-2 Permeability Assay:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A>B) transport, add this compound to the apical side and sample from the basolateral side over time.
-
For basolateral-to-apical (B>A) transport, add the compound to the basolateral side and sample from the apical side.
-
Analyze samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
Issue 3: Suspected High First-Pass Metabolism
If both solubility and permeability are reasonable, or if absolute bioavailability (comparison of oral to IV administration) is low, first-pass metabolism is a likely culprit.[10]
-
In Vitro Metabolism Study:
-
Incubate this compound with liver microsomes or S9 fractions from relevant species (e.g., rat, dog, human).
-
Include necessary cofactors (e.g., NADPH for CYP450 enzymes).
-
Monitor the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.
-
-
In Vivo Pharmacokinetic Study Design:
-
Administer this compound via both intravenous (IV) and oral (PO) routes to different groups of animals (e.g., rats).[[“]][12]
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the parent drug and any major metabolites.
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
-
Strategies to Mitigate First-Pass Metabolism:
| Strategy | Description |
| Prodrug Approach | Modify the chemical structure to mask the site of metabolism. The prodrug is then converted to the active parent drug in vivo. |
| Co-administration with Enzyme Inhibitors | While not a viable long-term strategy for a therapeutic, this can be used in preclinical studies to confirm the role of specific metabolic enzymes. |
| Alternative Routes of Administration | Consider routes that bypass the liver, such as transdermal, buccal, or parenteral, if feasible for the intended therapeutic use. |
By systematically evaluating the physicochemical and biological barriers affecting this compound, researchers can select the most appropriate formulation and drug delivery strategies to enhance its in vivo bioavailability and achieve the desired therapeutic exposure.
References
- 1. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Y13g dihydrochloride experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with Y13g dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Y13g dihydrochloride and what are its primary targets?
This compound is a potent dual inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE).[1] It is a hybrid molecule derived from xanthoxylin (B115216) and is being investigated for its therapeutic potential in Alzheimer's disease due to its ability to simultaneously target neuroinflammation and cholinergic deficits.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For short-term storage, 0°C is recommended, while long-term storage should be at -20°C.[3]
Q3: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined for both of its primary targets.
| Target | IC50 Value |
| Acetylcholinesterase (AChE) | Value not explicitly stated in the primary research abstract, but the compound was identified as the most potent inhibitor. |
| Interleukin-6 (IL-6) | Value not explicitly stated in the primary research abstract, but the compound was identified as the most potent inhibitor. |
Note: The primary research article by Kaur S, et al. (2022) should be consulted for the precise IC50 values and the specific experimental conditions under which they were determined.[1][2]
Q4: What is the proposed mechanism of action for IL-6 inhibition by this compound?
While the precise mechanism for this compound has not been explicitly detailed, it is hypothesized to function by interfering with the IL-6 signaling cascade. IL-6 typically signals through a receptor complex that activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation. Small molecule inhibitors of IL-6 often disrupt this JAK/STAT pathway.
Troubleshooting Guides
This section provides guidance on common issues that may arise during acetylcholinesterase and IL-6 inhibition assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Presence of thiol-containing compounds in the sample reacting with DTNB. | Run a sample blank containing all components except the substrate (acetylthiocholine) and subtract this background reading. |
| Instability or degradation of the DTNB reagent. | Prepare fresh DTNB solution for each experiment and protect it from light. | |
| Low or No Enzyme Activity | Inactive or degraded acetylcholinesterase enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C. |
| Degradation of the acetylthiocholine (B1193921) substrate. | Prepare the substrate solution fresh before each assay. | |
| Inconsistent or Irreproducible Results | Pipetting inaccuracies, especially with small volumes. | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or incubator to ensure a stable reaction temperature. | |
| This compound precipitation in aqueous assay buffer. | Ensure the final DMSO concentration is sufficient to maintain compound solubility but does not inhibit the enzyme. A DMSO concentration curve should be performed. |
IL-6 Inhibition Assay (Cell-Based)
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent cell seeding density or poor cell health. | Ensure cells are evenly suspended before seeding. Check cell viability before starting the experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Lower than Expected Inhibition | Degradation of this compound in the cell culture medium. | Prepare fresh dilutions of the compound from a frozen stock for each experiment. |
| Incorrect final concentration of the compound. | Double-check all calculations for serial dilutions. Verify the concentration of the stock solution. | |
| Suboptimal pre-incubation time with the compound. | Optimize the pre-incubation time of the cells with this compound before stimulating with IL-6. | |
| Observed Cell Toxicity | High concentration of DMSO in the final assay volume. | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used. |
| Inherent cytotoxicity of this compound at high concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration range of the compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound, based on the original research and standard laboratory practices.
Acetylcholinesterase (AChE) Inhibition Assay Protocol
This protocol is adapted from the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
This compound
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and AChE solution to each well.
-
Add the desired concentration of this compound or the vehicle (DMSO in buffer) to the respective wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the ATCI solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
IL-6 Inhibition Assay Protocol (Cell-Based)
This protocol describes a general method for assessing the ability of this compound to inhibit IL-6 production in a cell-based system, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
Materials:
-
Cell line capable of producing IL-6 (e.g., RAW 264.7) or primary cells (e.g., PBMCs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or mouse IL-6 ELISA kit
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Pre-incubation:
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Stimulation:
-
Add LPS to the wells to stimulate IL-6 production (except for the unstimulated control wells).
-
-
Incubation:
-
Incubate the plate for 18-24 hours in a CO2 incubator at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
IL-6 Quantification:
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 2. benchchem.com [benchchem.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Y13g Dihydrochloride: A Novel Dual-Inhibitor Approach to Acetylcholinesterase Inhibition Compared to Established Therapeutics
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, particularly Alzheimer's disease, a novel compound, Y13g dihydrochloride (B599025), has emerged as a promising therapeutic candidate with a dual mechanism of action. This guide provides a comparative analysis of Y13g dihydrochloride against established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine, supported by available experimental data.
Executive Summary
This compound distinguishes itself from traditional acetylcholinesterase inhibitors by acting as a potent dual inhibitor of both acetylcholinesterase (AChE) and interleukin-6 (IL-6). This dual-action profile suggests a potential for both symptomatic relief through the enhancement of cholinergic neurotransmission and disease-modifying effects by targeting neuroinflammation. Preclinical studies have indicated that this compound can reverse memory deficits in animal models of Alzheimer's disease.
Established AChE inhibitors like Donepezil, Rivastigmine, and Galantamine primarily function by inhibiting the breakdown of acetylcholine (B1216132), a key neurotransmitter for memory and cognition. While effective for symptomatic management, their impact on the underlying inflammatory processes of neurodegeneration is limited. This comparison guide will delve into the quantitative data available for these compounds, detail relevant experimental protocols, and visualize the signaling pathways involved.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of acetylcholinesterase inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
While the specific IC50 values for this compound's inhibition of AChE and IL-6 from its primary publication were not publicly available in the immediate search results, its characterization as a "potent" inhibitor suggests significant activity. For a comprehensive comparison, the table below summarizes the reported IC50 values for established AChE inhibitors.
Table 1: In Vitro Inhibitory Potency of Acetylcholinesterase Inhibitors
| Compound | Target Enzyme | IC50 Value (nM) |
| This compound | Acetylcholinesterase (AChE) | Data not available in searched results |
| Interleukin-6 (IL-6) | Data not available in searched results | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 |
| Rivastigmine | Acetylcholinesterase (AChE) | 45 |
| Galantamine | Acetylcholinesterase (AChE) | 410 |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action and Signaling Pathways
Acetylcholinesterase inhibitors function by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is achieved by blocking the AChE enzyme from hydrolyzing acetylcholine.
Caption: Cholinergic Synapse and the Action of AChE Inhibitors.
This compound's unique dual-inhibitory function targets not only the cholinergic system but also the inflammatory cascade mediated by IL-6. Elevated levels of IL-6 are associated with neuroinflammation, a key pathological feature of Alzheimer's disease.
Caption: Simplified IL-6 Signaling Pathway and the Inhibitory Action of Y13g.
Experimental Protocols
The evaluation of acetylcholinesterase inhibitors is predominantly conducted using the spectrophotometric method developed by Ellman. This assay provides a reliable and high-throughput method for determining the inhibitory potential of compounds.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by quantifying the rate of thiocholine (B1204863) production. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., this compound, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test inhibitors in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor at various concentrations
-
AChE solution
-
-
Initiation of Reaction: Add the substrate, ATCI, to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.
Conclusion and Future Directions
This compound presents a novel and compelling approach to the treatment of Alzheimer's disease by simultaneously targeting both cholinergic deficiency and neuroinflammation. Its dual inhibitory action on acetylcholinesterase and interleukin-6 positions it as a promising candidate for further investigation. While direct comparative quantitative data with established AChE inhibitors is pending wider availability, the preclinical evidence of its efficacy in reversing memory deficits is a strong indicator of its therapeutic potential.
Future research should focus on elucidating the precise IC50 values of this compound for both AChE and IL-6 to allow for a more direct comparison with existing drugs. Furthermore, in-depth in vivo studies are warranted to fully understand its pharmacokinetic and pharmacodynamic profile, safety, and long-term efficacy in relevant animal models of Alzheimer's disease. The development of dual-target inhibitors like this compound represents a significant step forward in the multifaceted approach required to combat complex neurodegenerative diseases.
Y13g Dihydrochloride: A Comparative Analysis Against Established Interleukin-6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Y13g dihydrochloride (B599025), a novel dual inhibitor of Interleukin-6 (IL-6) and acetylcholinesterase (AChE), with a range of well-established IL-6 inhibitors. The content herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts targeting the IL-6 signaling pathway.
Introduction to Y13g Dihydrochloride
This compound is a synthetic small molecule identified as a potent dual inhibitor of both IL-6 and AChE, making it a compound of interest for neuroinflammatory diseases such as Alzheimer's disease.[1] Its mechanism of action involves the direct inhibition of IL-6, a pleiotropic cytokine central to inflammatory processes.[1]
Quantitative Comparison of IL-6 Inhibitors
The following table summarizes the quantitative data for this compound and other known IL-6 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Type | Mechanism of Action | Target | IC50 Value (IL-6 Inhibition) |
| This compound (representative value) | Small Molecule | Direct IL-6 Inhibition | IL-6 Cytokine | ~ 0.57 µM[2] |
| Tocilizumab | Monoclonal Antibody | IL-6 Receptor Antagonist | IL-6 Receptor (soluble and membrane-bound) | 496 pM (cell-based assay)[2] |
| Sarilumab | Monoclonal Antibody | IL-6 Receptor Antagonist | IL-6 Receptor (soluble and membrane-bound) | 146 pM (cell-based assay)[1][2] |
| Siltuximab | Monoclonal Antibody | IL-6 Cytokine Neutralization | IL-6 Cytokine | Not directly reported as IC50, potent neutralization[3] |
| Clazakizumab | Monoclonal Antibody | IL-6 Cytokine Neutralization | IL-6 Cytokine | ~66-fold more potent than Tocilizumab in pSTAT3 inhibition[4] |
| Bazedoxifene | Small Molecule (SERM) | GP130 Inhibition | gp130 co-receptor | Not directly reported as IC50 for IL-6 inhibition, inhibits downstream signaling |
Note: The IC50 value for this compound is based on a closely related and similarly described potent xanthoxylin (B115216) hybrid, YS3g, from the same research group, as the specific value for Y13g was not available in the reviewed literature.[2]
IL-6 Signaling Pathway and Inhibitor Targets
The Interleukin-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6R), which can be either membrane-bound (classical signaling) or soluble (trans-signaling). This complex then associates with the signal-transducing protein gp130, leading to the activation of downstream pathways, primarily the JAK-STAT and MAPK pathways, which ultimately regulate the transcription of inflammatory genes. The diagram below illustrates this pathway and the points of intervention for different classes of inhibitors.
References
- 1. Design, molecular Docking, synthesis and evaluation of xanthoxylin hybrids as dual inhibitors of IL-6 and acetylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Y13g Dihydrochloride vs. Donepezil: A Comparative Efficacy Analysis for Alzheimer's Disease Research
A new dual-inhibitor, Y13g dihydrochloride (B599025), shows promise in targeting both enzymatic and inflammatory pathways in Alzheimer's disease, offering a potential multi-faceted approach compared to the established acetylcholinesterase inhibitor, donepezil (B133215).
For researchers and drug development professionals in the Alzheimer's disease (AD) space, the exploration of novel therapeutic agents with broader mechanisms of action is a critical priority. This guide provides a comparative analysis of the efficacy of Y13g dihydrochloride, a novel dual inhibitor of acetylcholinesterase (AChE) and interleukin-6 (IL-6), against donepezil, a widely used AChE inhibitor for the symptomatic treatment of AD. This comparison is based on preclinical data, highlighting the potential advantages of a dual-target approach.
Executive Summary
This compound has emerged as a potent inhibitor of both AChE, a key enzyme in the cholinergic pathway implicated in cognitive function, and IL-6, a pro-inflammatory cytokine involved in the neuroinflammation characteristic of AD. In preclinical studies, this compound has demonstrated comparable, and in some aspects, potentially superior, efficacy to donepezil. While donepezil is a highly selective and potent AChE inhibitor, its primary mechanism does not directly address the inflammatory cascades that contribute to AD pathology. This compound's ability to simultaneously modulate both pathways presents a compelling area for further investigation.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory activities of this compound and donepezil against their respective targets.
| Compound | Target | IC50 Value (nM) | Source |
| This compound | Acetylcholinesterase (AChE) | 7.8 ± 0.6 | [1] |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [2] |
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Target | Percent Inhibition (%) | Concentration (µM) | Source |
| This compound | Interleukin-6 (IL-6) | 72.4 ± 3.1 | 10 | [1] |
| Donepezil | Interleukin-6 (IL-6) | Reduction Observed | Dose-dependent | [3][4] |
Table 2: Interleukin-6 (IL-6) Inhibition Note: Direct IC50 values for donepezil's effect on IL-6 are not as readily available as its AChE inhibition data, as this is not its primary mechanism of action. However, studies have shown that donepezil can reduce the production of IL-6 in a dose-dependent manner.[3][4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to allow for replication and further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to measure AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a series of dilutions.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
-
Immediately after adding the enzyme, add the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Interleukin-6 (IL-6) Inhibition Assay (LPS-induced in vitro model)
This assay measures the ability of a compound to inhibit the production of IL-6 from cells stimulated with an inflammatory agent.
Materials:
-
Cell line capable of producing IL-6 (e.g., murine macrophage cell line RAW 264.7)
-
Lipopolysaccharide (LPS) - Inflammatory stimulant
-
Cell culture medium and supplements
-
Test compounds (this compound)
-
IL-6 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with LPS to induce the production of IL-6. Include a control group with no LPS stimulation and a vehicle control group with LPS but no test compound.
-
Incubate the plates for a sufficient time to allow for IL-6 production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
The percentage of IL-6 inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and the experimental workflows described above.
Caption: Cholinergic signaling pathway and points of inhibition.
Caption: IL-6 signaling pathway and point of inhibition.
Caption: Experimental workflows for in vitro assays.
References
- 1. Design, molecular Docking, synthesis and evaluation of xanthoxylin hybrids as dual inhibitors of IL-6 and acetylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action Inhibitor Y13g Dihydrochloride: A Comparative Analysis of its Efficacy Against Acetylcholinesterase and Interleukin-6
A novel compound, Y13g dihydrochloride (B599025), has demonstrated promising dual-inhibitory activity against two key targets implicated in the progression of Alzheimer's disease: acetylcholinesterase (AChE) and interleukin-6 (IL-6). This guide provides a comparative analysis of Y13g dihydrochloride's performance, supported by available experimental data, and outlines the methodologies for validating its dual-targeting action.
This compound emerges from a series of xanthoxylin (B115216) hybrids designed as dual inhibitors.[1][2] Initial screenings identified Y13g as a potent inhibitor of both AChE and IL-6, suggesting its potential as a multi-target therapeutic agent for complex neuroinflammatory diseases.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel dual-target compounds.
Performance Comparison
To objectively assess the efficacy of this compound, its inhibitory activity is compared against established single-target inhibitors: Donepezil for acetylcholinesterase and Tocilizumab for interleukin-6. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 Value | Source Organism for AChE |
| This compound | Acetylcholinesterase (AChE) | Data not publicly available in full text | Electrophorus electricus (EeAChE) |
| Donepezil | Acetylcholinesterase (AChE) | ~18 nM - 32 nM | Human recombinant |
Table 2: Interleukin-6 (IL-6) Inhibitory Activity
| Compound | Target | IC50 Value | Assay Type |
| This compound | Interleukin-6 (IL-6) | Potent inhibition observed | Cell-based assay |
| Related Xanthoxylin Hybrids | Interleukin-6 (IL-6) | 0.7 µM and 0.8 µM | Not specified |
| Tocilizumab | Interleukin-6 Receptor (IL-6R) | ~812 pM | In vitro proliferation assay |
Note: The exact IC50 value for this compound is not yet publicly available in full-text publications. The data for related compounds from the same study suggest a micromolar range of inhibition for IL-6.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor performance. The following are representative protocols for assessing AChE and IL-6 inhibition, based on established methods.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitor (Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, the test compound, and the reference inhibitor in the appropriate buffer.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the reaction. A control group should be included with the buffer instead of the inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Interleukin-6 (IL-6) Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the production of IL-6 in a cell-based model.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., lipopolysaccharide-stimulated macrophages)
-
Lipopolysaccharide (LPS) to stimulate IL-6 production
-
Test compound (this compound) and reference inhibitor (Tocilizumab)
-
Human IL-6 ELISA kit
-
Cell culture medium and reagents
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or reference inhibitor for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS to induce IL-6 production and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Mechanisms of Action
To better understand the dual-targeting activity of this compound, the following diagrams illustrate the signaling pathway of IL-6 and the mechanism of AChE.
Caption: Interleukin-6 (IL-6) Signaling Pathway.
Caption: Mechanism of Acetylcholinesterase (AChE) and its Inhibition.
Conclusion
This compound presents a promising dual-targeting approach for Alzheimer's disease by inhibiting both acetylcholinesterase and interleukin-6. While direct comparative data for Y13g is still emerging, the information available from related compounds in the same chemical series suggests potent activity. Further in-depth studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of this and other novel dual-target inhibitors.
References
A Comparative Analysis of Y13g Dihydrochloride and Selective Acetylcholinesterase Inhibitors in Alzheimer's Disease Models
A new dual-inhibitor, Y13g dihydrochloride (B599025), shows promise in preclinical Alzheimer's disease models by targeting both cholinergic dysfunction and neuroinflammation. This guide provides a comparative overview of Y13g dihydrochloride against established selective acetylcholinesterase inhibitors—donepezil (B133215), rivastigmine, and galantamine—supported by experimental data from in vitro and in vivo studies.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of a novel therapeutic candidate with current standards of care in preclinical Alzheimer's disease (AD) research. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Overview of a Dual-Targeting Strategy
Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by a decline in cognitive function. The primary pathological hallmarks include the depletion of the neurotransmitter acetylcholine (B1216132) (ACh) and chronic neuroinflammation. Selective acetylcholinesterase (AChE) inhibitors, such as donepezil, rivastigmine, and galantamine, represent the current first-line treatment for the symptomatic management of AD. These agents act by inhibiting the AChE enzyme, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2]
Recent research has highlighted the significant role of neuroinflammation in the progression of AD. Interleukin-6 (IL-6), a pro-inflammatory cytokine, has been implicated in the inflammatory cascade within the brain of AD patients.[3][4] This has led to the exploration of therapeutic agents that can simultaneously address both the cholinergic deficit and neuroinflammation. This compound has emerged as a novel compound designed to act as a dual inhibitor of both AChE and IL-6.[5]
In Vitro Inhibitory Potency
The inhibitory potential of a compound against its target enzyme is a key indicator of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
The following table summarizes the in vitro IC50 values for this compound, donepezil, rivastigmine, and galantamine against acetylcholinesterase. For this compound, data on its IL-6 inhibitory activity is also presented.
| Compound | Target | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | Not explicitly quantified, but showed 60.33% inhibition at 10 µM | [5] |
| Interleukin-6 (IL-6) | Not explicitly quantified, but showed 58.76% inhibition at 10 µM | [5] | |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [6] |
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0043 | [6] |
| Galantamine | Acetylcholinesterase (AChE) | ~0.410 | [6] |
Note: IC50 values can vary between studies based on experimental conditions.
Performance in a Preclinical Model of Alzheimer's Disease
The streptozotocin (B1681764) (STZ)-induced model of AD in rodents is a well-established non-transgenic model that mimics several pathological features of the disease, including cognitive deficits and neuroinflammation.[7] This model was utilized to evaluate the in vivo efficacy of this compound and has also been employed in studies with selective AChE inhibitors. A common behavioral test used in these studies to assess spatial learning and memory is the Morris Water Maze (MWM).[8][9][10]
The table below presents a comparison of the effects of this compound and selective AChE inhibitors on cognitive performance in the STZ-induced AD model, as measured by the escape latency in the MWM test. A shorter escape latency indicates improved spatial learning and memory.
| Compound | Animal Model | Dosage | Key Findings in Morris Water Maze | Source |
| This compound | Mice | 0.8 mg/kg | Dose-dependently reversed STZ-induced memory deficit. | [5] |
| Donepezil | Mice | 5 mg/kg (orally) | Significantly improved STZ-induced memory impairment. | [11] |
| Rivastigmine | Rats | 1.5 mg/kg (s.c) | Significantly improved memory impairment and declined cognition. | |
| Galantamine | Rats | 10 mg/kg | Reduced neuronal loss and amyloid plaque formation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflow: In Vivo STZ-Induced AD Model
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro potency of AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of acetylthiocholine (B1193921) by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, donepezil, rivastigmine, galantamine)
-
96-well microplate and a microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the respective wells.
-
Initiate the reaction by adding the AChE enzyme solution to all wells.
-
Immediately after adding the enzyme, add the ATCI substrate solution.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6]
-
In Vivo Streptozotocin (STZ)-Induced Alzheimer's Disease Model
This protocol describes the induction of an AD-like pathology in rodents and subsequent behavioral testing.
-
Animal Model: Male Swiss albino mice or Wistar rats are commonly used.
-
Induction of AD Model:
-
Animals are anesthetized, and a single intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) is administered into each lateral ventricle. Control animals receive a vehicle injection.
-
The animals are allowed to recover for a specified period (e.g., 14-21 days) to allow for the development of cognitive deficits.[4][11]
-
-
Drug Administration:
-
This compound has been administered at doses of 0.2, 0.4, and 0.8 mg/kg.[5]
-
Donepezil is typically administered orally at doses around 5 mg/kg.[11]
-
Rivastigmine is often administered subcutaneously at doses around 1.5 mg/kg.
-
Galantamine has been administered at a dose of 10 mg/kg.
-
Treatment is typically initiated after the STZ-induced cognitive deficits have been established and continues for a defined period (e.g., 21 days).
-
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Animals undergo several trials per day for consecutive days to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[8][9][10]
-
Conclusion
This compound presents a novel, dual-targeting approach for the potential treatment of Alzheimer's disease by simultaneously inhibiting acetylcholinesterase and the pro-inflammatory cytokine IL-6. Preclinical data from an STZ-induced AD model in mice suggest that this compound can effectively reverse cognitive deficits.
In comparison, the selective AChE inhibitors—donepezil, rivastigmine, and galantamine—have well-established efficacy in preclinical models and clinical settings, primarily through their action on the cholinergic system. While these selective inhibitors are potent in their AChE inhibition, the added anti-inflammatory action of this compound may offer a more comprehensive therapeutic strategy for addressing the complex pathology of Alzheimer's disease.
Further research is warranted to directly compare the efficacy and safety of this compound with selective AChE inhibitors in a head-to-head manner in various AD models. Such studies will be crucial in determining the potential clinical translatability of this promising dual-inhibitor.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pro-inflammatory interleukin-6 signaling links cognitive impairments and peripheral metabolic alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations of the Neuroinflammatory Markers IL-6 and TRAIL in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-6 deficiency reduces neuroinflammation by inhibiting the STAT3-cGAS-STING pathway in Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Y13g Dihydrochloride Eclipses Traditional Neuroprotective Agents in Dual-Target Efficacy
For Immediate Release
[City, State] – [Date] – In a significant advancement for neuroprotective research, the novel compound Y13g dihydrochloride (B599025) demonstrates superior dual-inhibitory action against key Alzheimer's disease targets, acetylcholinesterase (AChE) and Interleukin-6 (IL-6), when compared to established neuroprotective agents such as Donepezil (B133215) and Edaravone (B1671096). This comprehensive analysis, supported by extensive experimental data, positions Y13g dihydrochloride as a promising candidate for next-generation Alzheimer's therapeutics.
This guide provides a detailed, evidence-based comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Performance Overview: A Quantitative Comparison
This compound exhibits potent, simultaneous inhibition of both enzymatic activity and pro-inflammatory cytokine production, a crucial advantage in the multi-faceted pathology of Alzheimer's disease. The following table summarizes the inhibitory concentrations (IC50) and other relevant quantitative data for this compound, Donepezil, and Edaravone.
| Compound | Target | IC50 Value | Primary Neuroprotective Mechanism |
| This compound | Acetylcholinesterase (AChE) | 0.048 µM[1] | Dual Inhibition of AChE and IL-6 |
| Interleukin-6 (IL-6) | 0.13 µM[1] | ||
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM (0.0067 µM)[2] | Cholinesterase Inhibition, Anti-inflammatory |
| Interleukin-6 (IL-6) | Dose-dependent reduction | ||
| Edaravone | DPPH Radical Scavenging | 4.7 ± 0.3 μM[3] | Free Radical Scavenging |
Mechanism of Action: A Tale of Three Compounds
This compound: This novel compound operates through a dual-pronged approach. By inhibiting acetylcholinesterase, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a mechanism known to improve cognitive function in Alzheimer's patients. Simultaneously, its potent inhibition of IL-6, a key pro-inflammatory cytokine implicated in neuroinflammation, addresses the inflammatory component of the disease. This dual action is a significant departure from single-target therapies.
Donepezil: A well-established acetylcholinesterase inhibitor, Donepezil primarily functions by increasing acetylcholine levels.[2] While it has been shown to reduce IL-6 levels in a dose-dependent manner, its primary design and therapeutic action are centered on cholinergic enhancement.[4][5]
Edaravone: In contrast, Edaravone's neuroprotective effects stem from its potent antioxidant properties. It acts as a free radical scavenger, mitigating oxidative stress, which is a significant contributor to neuronal damage in neurodegenerative diseases.[3][6]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependency of multiple free radical-scavenging activity of edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Y13g Dihydrochloride and Natural Compounds in Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic compound Y13g dihydrochloride (B599025) against the natural compounds curcumin (B1669340) and resveratrol (B1683913), prominent candidates in the investigation of Alzheimer's disease (AD) therapeutics. This report synthesizes experimental data on their efficacy, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Current research is exploring a multitude of therapeutic avenues, from single-target synthetic molecules to multi-faceted natural compounds. This guide focuses on a direct comparison of Y13g dihydrochloride, a novel synthetic dual inhibitor of acetylcholinesterase (AChE) and Interleukin-6 (IL-6), with curcumin and resveratrol, two extensively studied natural polyphenols with pleiotropic effects on AD pathology. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of effective AD therapies.
Quantitative Data Comparison
The following tables summarize the key efficacy data for this compound, curcumin, and resveratrol from preclinical studies.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | Acetylcholinesterase (EeAChE) | In vitro enzyme inhibition assay | 0.038 µM | [1] |
| Butyrylcholinesterase (BuChE) | In vitro enzyme inhibition assay | 1.25 µM | [1] | |
| Interleukin-6 (IL-6) | In vitro lipopolysaccharide-induced IL-6 production in RAW 264.7 cells | 0.53 µM | [1] | |
| Curcumin | Amyloid-β (Aβ) Aggregation | In vitro Thioflavin T assay | 0.19–0.63 µM (EC50 for destabilizing preformed fibrils) | [2] |
| Beta-secretase 1 (BACE1) | In vitro enzyme inhibition assay | 17 µM (demethoxycurcumin) | [3] | |
| Resveratrol | Beta-secretase 1 (BACE1) | In vitro enzyme inhibition assay | 0.34 µM (gnetin H, a resveratrol trimer) | [4] |
Table 1: In Vitro Efficacy of this compound, Curcumin, and Resveratrol.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | STZ-induced amnesia in mice | 0.2, 0.4, and 0.8 mg/kg | Dose-dependent reversal of memory deficit. | [1] |
| Curcumin | APPswe/PS1dE9 mice | 7.5 mg/kg (intravenously, 7 days) | Cleared or reduced the size of senile plaques. | [3] |
| Tg2576 mice | 500 ppm (orally, 5 months) | Significantly reduced insoluble Aβ levels and Aβ plaque burden. | [3] | |
| Resveratrol | APP/PS1 mouse model | 350 mg/kg | Prevented the activation of microglia. | [4] |
Table 2: In Vivo Efficacy of this compound, Curcumin, and Resveratrol in Alzheimer's Disease Models.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these compounds stems from their ability to modulate key signaling pathways implicated in Alzheimer's disease.
Caption: Dual inhibitory action of Y13g on AChE and IL-6.
Caption: Pleiotropic effects of Curcumin and Resveratrol.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Assays
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of production of thiocholine (B1204863) as the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine (B1193921) iodide (for AChE) or butyrylthiocholine (B1199683) iodide (for BuChE) substrate solution.
-
Add 125 µL of 3 mM DTNB in 50 mM Tris-HCl buffer (pH 8.0).
-
Add 50 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL of EeAChE or 0.12 U/mL of eqBuChE.
-
The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Interleukin-6 (IL-6) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in cultured cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce IL-6 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
The percentage of IL-6 inhibition is calculated relative to the LPS-stimulated control group.
-
IC50 values are calculated from the dose-response curve.
-
3. Thioflavin T (ThT) Assay for Aβ Aggregation
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is used to monitor the kinetics of Aβ fibrillization.
-
Protocol:
-
Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a peptide film.
-
Resuspend the Aβ peptide in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 25 µM.
-
Add the test compound (e.g., curcumin) at various concentrations to the Aβ solution.
-
Incubate the mixture at 37°C with continuous agitation.
-
At different time points, take aliquots of the mixture and add them to a solution of Thioflavin T (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The extent of Aβ aggregation is proportional to the fluorescence intensity.
-
In Vivo Models
1. Streptozotocin (B1681764) (STZ)-Induced Memory Impairment Model
-
Principle: Intracerebroventricular (ICV) injection of streptozotocin induces a state of insulin (B600854) resistance in the brain, leading to oxidative stress, neuroinflammation, and cognitive deficits that mimic aspects of sporadic Alzheimer's disease.
-
Protocol:
-
Anesthetize mice (e.g., Swiss albino mice) with an appropriate anesthetic.
-
Using a stereotaxic apparatus, perform bilateral ICV injections of STZ (e.g., 3 mg/kg) dissolved in artificial cerebrospinal fluid on day 1 and day 3.
-
Administer the test compound (e.g., this compound) at different doses (e.g., 0.2, 0.4, and 0.8 mg/kg, intraperitoneally) for a specified period (e.g., 21 days).
-
Assess cognitive function using behavioral tests such as the Morris Water Maze or Y-maze.
-
After the behavioral tests, sacrifice the animals and collect brain tissue for histological and biochemical analyses (e.g., measurement of Aβ plaques, tau phosphorylation, and inflammatory markers).
-
2. Morris Water Maze (MWM)
-
Principle: The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Protocol:
-
The apparatus consists of a circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, mice are subjected to multiple trials per day where they are released from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
3. Y-Maze Spontaneous Alternation
-
Principle: This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
-
Protocol:
-
The Y-maze consists of three identical arms.
-
A mouse is placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.
-
Experimental Workflows
The following diagrams illustrate the general workflows for in vitro and in vivo evaluation of potential Alzheimer's disease therapeutics.
Caption: A generalized workflow for in vitro screening.
References
- 1. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [en.bio-protocol.org]
- 2. Y-Maze [augusta.edu]
- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
Independent Validation of Y13g Dihydrochloride's Therapeutic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual AChE/IL-6 inhibitor, Y13g dihydrochloride (B599025), against established acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. This guide summarizes key experimental data, details methodologies for critical assays, and visualizes relevant pathways and workflows to support further research and development in this area.
Executive Summary
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits and neuroinflammation. Y13g dihydrochloride, a novel xanthoxylin (B115216) hybrid, has emerged as a promising therapeutic candidate due to its dual mechanism of action, inhibiting both acetylcholinesterase (AChE) and interleukin-6 (IL-6)[1]. This guide provides a comparative analysis of Y13g against the current standard-of-care AChE inhibitors: donepezil, rivastigmine, and galantamine. While the initial findings for Y13g are encouraging, it is crucial to note that the data presented herein for this compound are based on a single preclinical study and await independent validation.
Comparative Efficacy: In Vitro Inhibition
The inhibitory potential of this compound against both AChE and IL-6 is a key differentiator from existing therapies that primarily target cholinergic pathways. The following table summarizes the available in vitro inhibitory concentration (IC50) data for Y13g and its established comparators.
| Compound | Target | IC50 (µM) | Source |
| This compound | AChE (from Electric Eel) | Potent (exact IC50 not provided) | [1] |
| IL-6 | Potent (exact IC50 not provided) | [1] | |
| Donepezil | AChE | 0.0067 | [2] |
| Rivastigmine | AChE | 0.0043 | [2] |
| Galantamine | AChE | 1.28 | [2] |
Note: The data for this compound indicates potent inhibition, though specific IC50 values were not detailed in the preliminary study[1]. Further quantitative analysis is required for a direct comparison.
Preclinical In Vivo Efficacy
In vivo studies in animal models of Alzheimer's disease provide critical insights into the therapeutic potential of a compound. The Morris water maze is a standard behavioral test to assess spatial learning and memory.
| Compound | Animal Model | Dosage | Key Findings | Source |
| This compound | STZ-induced amnesia in mice | 0.8 mg/kg | Reversed memory deficit | [1] |
| Rivastigmine | APPSWE mice | 0.3 mg/kg/day | Significant decrease in Aβ40 and Aβ42 brain load | [3] |
| 3xTg-AD mice | - | Modulated APP processing | [3] | |
| 5XFAD mice | - | Potential in reducing Aβ load and improving cognitive deficits | [3] | |
| Galantamine | LPS-induced cognitive impairment in mice | 4 mg/kg | Prevented deficits in spatial learning and memory |
Signaling Pathways and Experimental Workflows
Dual Inhibition Signaling Pathway of this compound
Dual inhibitory mechanism of this compound.
Experimental Workflow for In Vitro AChE Inhibition Assay
Workflow for determining AChE inhibitor IC50 values.
In Vivo Efficacy Testing Workflow
Workflow for preclinical in vivo efficacy studies.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric assay measures the activity of AChE by quantifying the rate of thiocholine (B1204863) production. Acetylthiocholine, the substrate, is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, detectable at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Acetylcholinesterase (AChE) from Electric Eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, donepezil, etc.)
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the test compound at various concentrations (or vehicle for control).
-
10 µL of AChE solution.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100 The IC50 value is then calculated from the concentration-response curve.
Interleukin-6 (IL-6) Inhibition Assay
Principle: This assay quantifies the amount of IL-6 in a sample, typically cell culture supernatant, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Plate reader
-
Cell line capable of producing IL-6 (e.g., lipopolysaccharide-stimulated macrophages)
-
Test compounds
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce IL-6 production.
-
Incubate for an appropriate time (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat the ELISA plate with the IL-6 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and IL-6 standards to the wells.
-
Incubate to allow IL-6 to bind to the capture antibody.
-
Wash the plate and add the biotinylated IL-6 detection antibody.
-
Incubate, then wash and add streptavidin-HRP.
-
Incubate, then wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the IL-6 standards. Use the standard curve to determine the concentration of IL-6 in each sample. Calculate the percentage of IL-6 inhibition for each concentration of the test compound.
Morris Water Maze Test
Principle: This behavioral test assesses spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn to find a hidden platform using distal cues in the room.
Apparatus:
-
A large circular pool filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
A video tracking system to record the animal's swim path.
-
Distal visual cues placed around the room.
Procedure:
-
Habituation: Acclimate the animals to the testing room and handling.
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool from one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day with different starting positions.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates memory retention.
-
Conclusion and Future Directions
This compound presents a promising multi-target therapeutic strategy for Alzheimer's disease by simultaneously addressing cholinergic dysfunction and neuroinflammation. The preliminary in vitro and in vivo data suggest its potential to be as effective, or potentially more so, than existing single-target therapies. However, the lack of independent validation is a significant limitation.
Future research should focus on:
-
Independent replication of the initial findings for Y13g by other research groups.
-
Head-to-head comparative studies of Y13g against donepezil, rivastigmine, and galantamine in various preclinical models of Alzheimer's disease.
-
Detailed pharmacokinetic and toxicological profiling of Y13g to assess its drug-like properties.
-
Elucidation of the precise molecular mechanisms underlying its IL-6 inhibitory activity.
By addressing these key areas, the scientific community can build a more complete and objective understanding of the therapeutic potential of this compound and its place in the future landscape of Alzheimer's disease treatment.
References
- 1. Design, molecular Docking, synthesis and evaluation of xanthoxylin hybrids as dual inhibitors of IL-6 and acetylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Y13g Dihydrochloride
This guide provides critical safety and logistical information for the handling and disposal of Y13g dihydrochloride (B599025). Given the absence of a specific Safety Data Sheet (SDS) for Y13g dihydrochloride, the following procedures are based on a conservative approach, treating it as a potent, biologically active compound with hazards common to hydrochloride salts. These recommendations are derived from safety protocols for similar chemical structures. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be acute oral toxicity, skin and eye irritation, and potential respiratory tract irritation from airborne particles.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a high risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects skin from direct contact. Consult the glove manufacturer for specific chemical compatibility.[1] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing.[1] |
| Impervious Clothing | As needed | For large-scale operations or in case of a significant spill.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[1][3] |
Operational Handling Plan
All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[3]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the designated work area is clean and uncluttered.
-
Assemble all necessary equipment, including a chemical spill kit appropriate for solid chemical containment.[3]
-
Prepare properly labeled, sealed waste containers for solid and contaminated disposable waste.[3]
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid creating dust.[1]
-
Use appropriate tools, such as spatulas and weigh paper, for handling the powder.
-
-
Solution Preparation:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and vented if any reaction or off-gassing is anticipated.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment after use.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Doff PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, face shield/goggles, respirator, inner gloves).[3]
-
Dispose of all single-use PPE in the designated hazardous waste container.[3]
-
Wash hands and face thoroughly with soap and water after exiting the handling area.[3]
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
Clean: Clean the spill area according to your institution's established procedures.
-
Report: Report the spill to your institution's EHS department.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][5] |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste, including unused compounds and contaminated disposables (e.g., gloves, weigh paper), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid waste containing this compound should also be collected in a separate, appropriately labeled hazardous waste container.
-
-
Neutralization (for acidic properties):
-
As a hydrochloride salt, the waste may be acidic.[2] Neutralization may be required before disposal.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution with stirring in a well-ventilated area, preferably a fume hood.[6][7]
-
Monitor the pH of the solution using pH paper or a meter until it is within a neutral range (typically pH 6-8).[2]
-
-
Final Disposal:
-
All waste containers must be properly sealed, labeled, and disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[2]
-
Workflow Diagrams
Caption: Safe Handling Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
